[2,2'-Bipyridine]-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-pyridin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVVVYHNKQXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433121 | |
| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220340-46-5 | |
| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Its Spectroscopic Implications
An In-depth Technical Guide to the Spectroscopic Characterization of [2,2'-Bipyridine]-3-carboxylic acid
This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize [2,2'-Bipyridine]-3-carboxylic acid (CAS No. 220340-46-5). As a crucial building block in coordination chemistry, materials science, and drug development, unequivocal structural confirmation and purity assessment are paramount. This document is designed for researchers and professionals, offering not just data, but the underlying scientific rationale for experimental design and data interpretation. We will proceed from a foundational understanding of the molecule's structure to predict and explain the spectral features observable with Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
[2,2'-Bipyridine]-3-carboxylic acid is an asymmetric derivative of the well-known chelating agent 2,2'-bipyridine. Its structure, featuring a bipyridine framework and a carboxylic acid group, dictates its unique spectroscopic signature. The bipyridine system is an electron-deficient aromatic scaffold, while the carboxylic acid group is a strongly electron-withdrawing and hydrogen-bonding moiety. These features create a distinct electronic and steric environment, which is reflected in the molecule's interaction with electromagnetic radiation.
Key Molecular Features:
-
Molecular Formula: C₁₁H₈N₂O₂[1]
-
Molecular Weight: 200.19 g/mol [1]
-
Core Structure: Aromatic bipyridine rings providing characteristic UV absorption and NMR signals.
-
Key Functional Group: A carboxylic acid (-COOH) group, which dominates the IR spectrum and introduces a highly deshielded proton in ¹H NMR.
The general workflow for characterizing a compound like this involves a multi-technique approach to gain orthogonal data points, ensuring a confident structural assignment.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For [2,2'-Bipyridine]-3-carboxylic acid, we expect seven distinct aromatic proton signals and eleven carbon signals.
Expertise & Rationale: Solvent Choice
The choice of solvent is critical. While CDCl₃ is common, the acidic proton of the carboxylic acid group may undergo rapid exchange, leading to a broadened or even invisible signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and allowing for its clear observation at a highly downfield chemical shift.
Predicted ¹H NMR Spectrum
The spectrum is predicted by considering the parent 2,2'-bipyridine and introducing the anisotropic and electronic effects of the -COOH group at the 3-position. This group strongly deshields adjacent protons.
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Carboxylic Proton (1H): A broad singlet is expected far downfield, typically >12 ppm, due to strong hydrogen bonding.
-
Aromatic Protons (7H): The seven protons on the bipyridine rings will appear in the 7.5-9.0 ppm range. The proton at the 6'-position is typically the most downfield in unsubstituted bipyridine due to its proximity to the nitrogen lone pair. The protons on the substituted ring (positions 4, 5, and 6) will be significantly affected by the electron-withdrawing carboxylic acid group, leading to downfield shifts compared to the unsubstituted ring.
| Predicted ¹H NMR Data (in DMSO-d₆) | ||
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-COOH | > 12.0 | Broad Singlet |
| H-6' | ~8.7 | Doublet |
| H-3' | ~8.5 | Doublet |
| H-4 | ~8.4 | Doublet |
| H-6 | ~8.3 | Doublet |
| H-4' | ~8.1 | Triplet |
| H-5' | ~7.6 | Triplet |
| H-5 | ~7.5 | Triplet |
Predicted ¹³C NMR Spectrum
The spectrum will show 11 distinct signals, including the characteristic carbonyl carbon.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| C-2, C-2' | ~155-157 |
| C-6, C-6' | ~149-151 |
| C-4, C-4' | ~138-140 |
| C-3' | ~128 |
| C-3 | ~126 |
| C-5, C-5' | ~122-125 |
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of [2,2'-Bipyridine]-3-carboxylic acid and dissolve it in ~0.6 mL of high-purity DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of at least 15 ppm to ensure observation of the carboxylic acid proton.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration if needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C experiment.
-
Use a spectral width of ~220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of [2,2'-Bipyridine]-3-carboxylic acid will be dominated by vibrations from the carboxylic acid group, superimposed on the fingerprint of the bipyridine core.
Expertise & Rationale: The Carboxylic Acid Dimer
In the solid state or in concentrated solutions, carboxylic acids form hydrogen-bonded dimers. This has a profound and diagnostically useful effect on the spectrum: the O-H stretching vibration becomes exceptionally broad and shifts to a lower frequency, while the C=O stretch also shifts to a lower wavenumber compared to a free monomer[2]. This broadening is a hallmark of strong intermolecular interactions.
Caption: Decision tree for identifying an aromatic carboxylic acid via IR.
Expected Vibrational Modes
The following table summarizes the key expected absorption bands.
| Expected IR Data | ||
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H stretch (dimer) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium, Sharp |
| C=O stretch (carbonyl) | 1680 - 1720 | Strong, Sharp |
| C=N, C=C stretch (ring) | 1400 - 1600 | Medium-Strong, Multiple bands |
| C-O stretch / O-H bend | 1210 - 1320 | Medium |
| C-H bend (out-of-plane) | 700 - 900 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π→π* and n→π* transitions of the conjugated bipyridine system.
Expected Electronic Transitions
The parent 2,2'-bipyridine molecule exhibits intense absorption bands in the UV region corresponding to π→π* transitions[3]. The addition of the carboxylic acid group is expected to cause a slight bathochromic (red) shift in these absorptions due to its influence on the electronic structure of the π system.
-
π→π Transitions:* Expect strong absorption bands in the 240-250 nm and 280-300 nm regions.
-
n→π Transitions:* Weaker transitions originating from the nitrogen lone pairs may be observed as shoulders on the more intense π→π* bands.
Expertise & Rationale: pH and Solvent Effects
The UV-Vis spectrum of this molecule will be highly sensitive to pH. In acidic solution, the pyridine nitrogens can be protonated, leading to a significant blue-shift (hypsochromic shift) of the absorption bands. Conversely, in basic solution, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which can cause a red-shift. This behavior is crucial for applications where the compound is used in buffered solutions.
| Expected UV-Vis Data (in Ethanol) | |
| Transition Type | Expected λₘₐₓ (nm) |
| π→π | ~245 |
| π→π | ~290 |
Experimental Protocol: UV-Vis Acquisition
-
Solvent Selection: Use a UV-grade solvent such as ethanol or acetonitrile.
-
Stock Solution Preparation: Prepare an accurate stock solution of the compound (e.g., 1 mg in 10 mL).
-
Dilution: Dilute the stock solution to an appropriate concentration so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the spectrum, typically from 200 to 400 nm.
-
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily forms protonated or deprotonated molecular ions with minimal initial fragmentation[4].
Expected Ionization and Fragmentation
-
Molecular Ion:
-
Positive Mode [M+H]⁺: The expected ion will be at an m/z of 201.19.
-
Negative Mode [M-H]⁻: The expected ion will be at an m/z of 199.19.
-
-
Key Fragmentation: Tandem MS (MS/MS) experiments on the [M-H]⁻ ion are particularly informative. The most likely fragmentation pathway is the loss of carbon dioxide (CO₂, 44.01 Da), a characteristic loss from a deprotonated carboxylic acid.
Caption: Predicted primary fragmentation in negative ion ESI-MS.
| Expected ESI-MS Data | ||
| Ionization Mode | Ion | Expected m/z |
| Positive | [M+H]⁺ | 201.19 |
| Negative | [M-H]⁻ | 199.19 |
| Negative (MS/MS) | [M-H-CO₂]⁻ | 155.18 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as methanol/water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.
-
Acquisition: Acquire full scan data in both positive and negative ion modes. If fragmentation is desired, perform a separate product ion scan (MS/MS) by selecting the molecular ion of interest as the precursor.
-
Conclusion
The spectroscopic characterization of [2,2'-Bipyridine]-3-carboxylic acid is a clear-cut process when a systematic, multi-technique approach is employed. The predicted data presented in this guide, derived from fundamental principles and analysis of analogous structures, provides a robust framework for researchers. The carboxylic acid functional group provides highly diagnostic signals in both NMR (>12 ppm proton) and IR (broad O-H and sharp C=O stretches), while the bipyridine core defines the aromatic NMR region and the UV-Vis absorption profile. Finally, mass spectrometry confirms the molecular weight with high accuracy. By following the outlined protocols and comparing experimental data to these validated predictions, researchers can achieve unambiguous structural confirmation of this valuable chemical entity.
References
-
Royal Society of Chemistry. (2024). 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable display applications. RSC Publishing. [Link]
-
PubChem. [2,2'-Bipyridine]-3,3'-dicarboxylic Acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). [Link]
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ResearchGate. UV-vis spectra and emission spectra of [Ru(bpy)3]2+. [Link]
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ResearchGate. IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid. [Link]
-
ACS Publications. (2019). A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid. Crystal Growth & Design. [Link]
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Wilson, W. et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. [Link]
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ResearchGate. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. [Link]
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NIST. 2,2'-Bipyridine IR Spectrum. NIST WebBook. [Link]
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Chemical Methodologies. (2023). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. [Link]
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NIST. 2,2'-Bipyridine UV/Visible spectrum. NIST WebBook. [Link]
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Royal Society of Chemistry. (2016). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. RSC Publishing. [Link]
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ResearchGate. (2022). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. [Link]
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ResearchGate. UV−vis absorption spectra of [Fe(bpy) 3 ] 2+. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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University of Southampton. (2019). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. ePrints Soton. [Link]
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Open Chemistry. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
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ACS Publications. Supporting Information: Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes. [Link]
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ResearchGate. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices. [Link]
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Royal Society of Chemistry. (2015). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state. Dalton Transactions. [Link]
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An In-depth Technical Guide to [2,2'-Bipyridine]-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridine]-3-carboxylic acid, a mono-functionalized bipyridine ligand, represents a critical building block in the rational design of sophisticated coordination complexes and functional materials. Its unique asymmetrical structure, combining the renowned chelating properties of the bipyridine moiety with a strategically positioned carboxylic acid group, offers a versatile platform for creating molecules with tailored electronic, optical, and catalytic properties. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and diverse applications of [2,2'-Bipyridine]-3-carboxylic acid, with a focus on its role in the development of metal-organic frameworks (MOFs), catalytic systems, and luminescent materials.
Introduction: The Significance of Asymmetric Bipyridine Ligands
The 2,2'-bipyridine (bpy) scaffold is one of the most extensively studied ligands in coordination chemistry, celebrated for its ability to form stable complexes with a wide array of metal ions.[1][2] This stability arises from the strong chelate effect of its two nitrogen atoms. While symmetrically substituted bipyridines, such as the 4,4'-, 5,5'-, and 3,3'-dicarboxylic acids, have been widely employed in the construction of coordination polymers and MOFs, the introduction of asymmetry, as seen in [2,2'-Bipyridine]-3-carboxylic acid, provides a powerful tool for exerting finer control over the resulting supramolecular architecture and functionality.
The presence of a single carboxylic acid group allows for directional coordination and the potential for post-synthetic modification, making it an attractive ligand for applications in:
-
Catalysis: The carboxylic acid can act as an anchoring group to immobilize catalytic complexes on surfaces or to modulate the electronic properties of the metal center.
-
Materials Science: It serves as a versatile linker in the formation of MOFs and coordination polymers with specific topologies and functionalities.
-
Photophysics: The electronic asymmetry can be exploited to tune the photophysical properties of metal complexes, influencing their use in sensing, imaging, and light-emitting devices.
This guide will delve into the technical details underpinning these applications, starting with the foundational aspect of its synthesis.
Synthesis and Characterization
The synthesis of asymmetrically substituted bipyridines like [2,2'-Bipyridine]-3-carboxylic acid requires strategic synthetic planning to control the regioselectivity of functionalization. While a universally adopted, detailed protocol for this specific isomer is not prominently featured in publicly accessible literature, its synthesis can be approached through established methodologies for creating unsymmetrical bipyridines.
General Synthetic Strategies
Modern synthetic approaches to unsymmetrical bipyridines predominantly rely on transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance. The key strategies include:
-
Suzuki Coupling: This involves the reaction of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst. For the synthesis of [2,2'-Bipyridine]-3-carboxylic acid, this could involve coupling 2-bromopyridine with a pyridine-3-carboxylic acid derivative bearing a boronic acid moiety, or vice versa.
-
Stille Coupling: This method utilizes the coupling of a pyridylstannane with a halopyridine, also catalyzed by palladium.
-
Negishi Coupling: This involves the reaction of a pyridylzinc halide with a halopyridine.
The general workflow for a Suzuki-type coupling is illustrated below:
Caption: Generalized workflow for the synthesis of [2,2'-Bipyridine]-3-carboxylic acid via a Suzuki cross-coupling reaction.
A Plausible Synthetic Protocol (Hypothetical)
Based on general principles of organic synthesis, a plausible multi-step synthesis of [2,2'-Bipyridine]-3-carboxylic acid could proceed as follows. Note: This is a representative protocol and would require optimization.
Step 1: Synthesis of a Suitable Precursor (e.g., Methyl 2-chloronicotinate)
-
Start with commercially available 2-chloronicotinic acid.
-
Esterify the carboxylic acid group, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid under reflux.
-
Purify the resulting methyl 2-chloronicotinate by distillation or chromatography.
Step 2: Suzuki Coupling
-
In a flame-dried Schlenk flask, combine methyl 2-chloronicotinate, 2-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude methyl [2,2'-bipyridine]-3-carboxylate by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).
-
Add a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Physicochemical Characterization
The identity and purity of [2,2'-Bipyridine]-3-carboxylic acid (CAS No: 220340-46-5) are confirmed through various analytical techniques.[3][4][5]
| Property | Data |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot |
| alcohols; sparingly soluble in | |
| water and nonpolar organic | |
| solvents. |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), consistent with the eight protons on the two distinct pyridine rings. The proton on the carbon bearing the carboxylic acid would likely appear as a downfield singlet or a narrow multiplet.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display 11 distinct signals for the carbon atoms of the bipyridine framework and the carboxyl group. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (around 165-175 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=N and C=C stretching vibrations of the pyridine rings will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Coordination Chemistry and Applications
The true utility of [2,2'-Bipyridine]-3-carboxylic acid lies in its role as a ligand in coordination chemistry. Its ability to act as both a chelating and a bridging ligand makes it a valuable component in the construction of functional metal-containing assemblies.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
[2,2'-Bipyridine]-3-carboxylic acid and its isomers are excellent candidates for the synthesis of MOFs and coordination polymers. The bipyridine unit can chelate to a metal center, while the carboxylate group can bridge to an adjacent metal ion, leading to the formation of extended one-, two-, or three-dimensional networks.[6][7][8]
The choice of metal ion and reaction conditions, such as solvent and temperature, can significantly influence the resulting structure and properties of the material. For instance, the use of lanthanide ions can lead to materials with interesting magnetic and luminescent properties.
Caption: Schematic representation of the dual coordination modes of [2,2'-Bipyridine]-3-carboxylic acid in a metal-organic framework.
Homogeneous and Heterogeneous Catalysis
Complexes of [2,2'-Bipyridine]-3-carboxylic acid with transition metals such as ruthenium, rhodium, and iridium are of interest in catalysis.[9] The bipyridine ligand can stabilize the metal center in various oxidation states, while the electronic properties of the complex can be tuned by modifying the ligand. The carboxylic acid functionality can be used to anchor these complexes to solid supports, creating heterogeneous catalysts that are easily separable from the reaction mixture. Potential catalytic applications include:
-
Hydrogenation and Transfer Hydrogenation: Rhodium and ruthenium complexes are known to be active catalysts for the reduction of unsaturated compounds.
-
C-C Coupling Reactions: Palladium complexes can catalyze a variety of cross-coupling reactions.
-
Water Oxidation: Ruthenium-bipyridine complexes have been extensively studied as catalysts for water oxidation, a key step in artificial photosynthesis.
Photophysics and Luminescent Materials
Ruthenium(II) polypyridyl complexes, in general, are known for their rich photophysical and electrochemical properties.[2] Complexes incorporating [2,2'-Bipyridine]-3-carboxylic acid are no exception. Upon excitation with light, these complexes can exhibit strong luminescence, typically arising from a metal-to-ligand charge transfer (MLCT) excited state.
The position of the carboxylic acid group can influence the energy of the molecular orbitals involved in the MLCT transition, thereby tuning the emission wavelength. These luminescent properties are exploited in applications such as:
-
Bioimaging and Sensing: The carboxylic acid group can be used to conjugate the complex to biomolecules, allowing for targeted imaging. The luminescence of the complex can also be sensitive to the local environment, enabling its use as a sensor for ions or small molecules.
-
Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid can act as an anchoring group to attach the ruthenium complex to the surface of a semiconductor electrode (e.g., TiO₂). The complex then acts as a photosensitizer, absorbing light and injecting electrons into the semiconductor to generate a photocurrent.
Future Outlook
[2,2'-Bipyridine]-3-carboxylic acid is a versatile and valuable building block for the creation of functional molecular and supramolecular systems. While its symmetrical dicarboxylic acid counterparts have received more attention in the literature, the unique properties afforded by its asymmetry are increasingly being recognized. Future research is likely to focus on:
-
Development of more efficient and scalable synthetic routes.
-
Exploration of its use in the synthesis of novel MOFs with tailored pore environments for applications in gas storage and separation.
-
Design of more sophisticated catalytic systems with enhanced activity and selectivity.
-
Investigation of its potential in the development of advanced photofunctional materials for applications in optoelectronics and solar energy conversion.
As the demand for functional materials with precisely controlled properties continues to grow, the importance of well-designed, asymmetric ligands like [2,2'-Bipyridine]-3-carboxylic acid is set to increase, opening up new avenues for innovation in chemistry, materials science, and drug development.
References
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A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design. [Link]
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Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. [Link]
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Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. ResearchGate. [Link]
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Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link]
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Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. Prime Scholars. [Link]
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[2,2'-BIPYRIDINE]-3-CARBOXYLIC ACID | CAS 220340-46-5. Matrix Fine Chemicals. [Link]
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2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885. PubChem. [Link]
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Polycationic Ru(II) Lumophores: Syntheses, Photophysics and Application in Electrostatically Driven Sensitization of Lanthanide Luminescence. Semantic Scholar. [Link]
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Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. [Link]
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Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electroc. ResearchGate. [Link]
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Assembly of Cerium(III) 2,2′-Bipyridine-5,5′-dicarboxylate-based Metal–Organic Frameworks by Solvent Tuning. Crystal Growth & Design. [Link]
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An In-depth Technical Guide to the Coordination Chemistry of [2,2'-Bipyridine]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridine]-3-carboxylic acid stands as a ligand of significant interest in modern coordination chemistry. As an analogue of the ubiquitous 2,2'-bipyridine, it offers the classic robust, bidentate N,N'-chelation core that imparts notable stability, redox, and photophysical properties to its metal complexes. The strategic placement of a single carboxylic acid group at the 3-position breaks the molecule's symmetry and introduces a versatile functional handle. This guide delves into the fundamental aspects of this ligand, exploring its synthesis, the nuanced effects of the carboxyl substituent on its electronic and coordinating properties, and the resultant impact on the structure and function of its metal complexes. We will examine its varied coordination modes, from simple chelation to the formation of intricate supramolecular assemblies, and provide detailed, field-proven protocols for the synthesis and characterization of both the ligand and its representative coordination compounds. This document serves as a comprehensive resource for researchers aiming to harness the unique attributes of [2,2'-Bipyridine]-3-carboxylic acid in the design of novel catalysts, photosensitizers, and advanced materials.
The Ligand: A Tale of Asymmetry and Functionality
The parent 2,2'-bipyridine (bpy) is a cornerstone of coordination chemistry, renowned for its ability to form stable, six-coordinate octahedral complexes with a vast array of transition metals.[1][2] These complexes, such as the celebrated [Ru(bpy)₃]²⁺, are central to the field of photoredox catalysis and have been extensively studied for their intense metal-to-ligand charge transfer (MLCT) absorptions and long-lived excited states.[1][2][3]
The introduction of a carboxylic acid group at the 3-position to create [2,2'-Bipyridine]-3-carboxylic acid (3-cbpy) fundamentally alters the ligand's character in three critical ways:
-
Electronic Properties: The carboxylic acid group is an electron-withdrawing substituent. This influences the π-system of the bipyridine core, affecting the energy levels of the ligand's orbitals. Consequently, the redox potentials and photophysical properties of the resulting metal complexes can be systematically tuned. For instance, complexes with more electronegative ligands tend to be more strongly oxidizing.[3]
-
Coordination Versatility: Beyond the primary bidentate N,N' chelation, the carboxyl group can participate in coordination. Depending on the metal ion, solvent, and pH, it can act as a secondary binding site to the same metal center or, more commonly, as a bridging unit to link multiple metal centers, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).
-
Supramolecular Directing Group: The carboxylic acid moiety is a powerful hydrogen bond donor and acceptor. This enables it to direct the self-assembly of complexes into higher-order supramolecular structures through predictable hydrogen-bonding synthons, a key principle in crystal engineering.
These unique features make 3-cbpy a highly adaptable building block for creating complex molecular architectures with tailored functions.
Synthesis of the Ligand
The synthesis of asymmetrically substituted bipyridines like 3-cbpy requires a strategic approach. While numerous methods exist for synthesizing the parent bipyridine and its symmetrically substituted derivatives,[4] a common and effective route to introduce a carboxylic acid at a specific position is through the oxidation of a precursor methyl group. A historical method for creating a related dicarboxylic acid involved the oxidation of 1,10-phenanthroline, highlighting the viability of oxidative strategies.[3]
A plausible and widely applicable synthetic pathway involves a two-step process starting from a suitable methyl-substituted pyridine precursor, which is first coupled to form the bipyridine core and then oxidized.
Caption: General synthetic strategy for [2,2'-Bipyridine]-3-carboxylic acid.
Experimental Protocol: Synthesis via Oxidation (Hypothetical Protocol based on Analogy)
This protocol is a representative example based on common organic transformations for this class of compounds. Researchers should consult specific literature for precise conditions and optimize as necessary.
-
Synthesis of 3-methyl-2,2'-bipyridine: This precursor can be synthesized via various cross-coupling reactions, such as a Suzuki coupling between 2-bromopyridine and a 3-methylpyridineboronic acid derivative, or a Stille coupling.
-
Oxidation to [2,2'-Bipyridine]-3-carboxylic acid:
-
Suspend 3-methyl-2,2'-bipyridine in water.
-
Heat the suspension to reflux (approx. 100 °C).
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the starting material is consumed (monitor by TLC or LC-MS).
-
While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate to room temperature, then acidify with a strong acid (e.g., HCl) to a pH of ~3-4.
-
The desired product, [2,2'-Bipyridine]-3-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
-
Coordination Chemistry and Structural Diversity
The coordination of [2,2'-Bipyridine]-3-carboxylic acid to a metal center is a multi-faceted process governed by the interplay of the metal's coordination preference, the reaction pH, and the presence of other coordinating species.
Coordination Modes
The ligand can adopt several distinct coordination modes, leading to a variety of molecular and supramolecular structures.
Caption: Key coordination modes of [2,2'-Bipyridine]-3-carboxylic acid.
-
Mode 1: Simple Bidentate (N,N') Chelation: At low pH, the carboxylic acid group remains protonated and typically does not coordinate. The ligand behaves like a standard bipyridine, forming a stable five-membered chelate ring with the metal through its two nitrogen atoms. The non-coordinating carboxylic acid group remains available for hydrogen bonding.
-
Mode 2: Tridentate (N,N',O) Chelation: With certain metal ions and under appropriate pH conditions where the carboxylic acid is deprotonated, the carboxylate group can coordinate to the same metal center already bound by the bipyridine nitrogens. This forms a second, larger chelate ring, resulting in a tridentate binding mode.
-
Mode 3: Bidentate (N,N') Chelation and Carboxylate Bridging: This is a very common and important mode, especially in the formation of coordination polymers. The ligand chelates one metal center via the N,N' bipyridine unit, while the deprotonated carboxylate group bridges to an adjacent metal center, creating extended one-, two-, or three-dimensional networks.
Representative Metal Complexes
While specific studies on the 3-carboxy derivative are emerging, we can infer its behavior from closely related systems, such as ruthenium and copper complexes of other carboxylated bipyridines.
Ruthenium Complexes: Ruthenium complexes are of paramount interest for their photophysical and electrochemical properties. The synthesis of a complex like [Ru(bpy)₂(3-cbpy)]²⁺ would typically follow a well-established procedure. The presence of the carboxyl group allows for further functionalization, such as anchoring the complex to a semiconductor surface for applications in dye-sensitized solar cells.
Copper Complexes: Copper(II) ions are known to form a wide variety of structures with bipyridine ligands. The carboxylate group in 3-cbpy is particularly effective at bridging copper centers, leading to the formation of polynuclear complexes or coordination polymers with interesting magnetic properties. For example, a related complex, [Cu(4-mba)₂(bipy)(H₂O)], demonstrates a structure where the bipyridine acts as the primary chelator and carboxylate ligands complete the coordination sphere.[5]
Experimental Workflow: Synthesis and Characterization of a Ruthenium(II) Complex
This section provides a detailed, self-validating protocol for the synthesis and characterization of a representative heteroleptic ruthenium complex, modeled after the synthesis of similar carboxylated bipyridine complexes.[6][7][8]
Synthesis of cis-Ru(bpy)₂(3-cbpy)₂
Causality: The synthesis starts with a cis-Ru(bpy)₂Cl₂ precursor. The cis geometry is crucial as it provides two adjacent coordination sites that can be substituted by the bidentate 3-cbpy ligand. The reaction is typically performed in a high-boiling point solvent like ethanol/water to provide sufficient energy to drive the ligand exchange.
Caption: Workflow for the synthesis of a heteroleptic Ru(II) complex.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend cis-[Ru(bpy)₂]Cl₂·2H₂O (1 equivalent) and [2,2'-Bipyridine]-3-carboxylic acid (1.1 equivalents) in a 3:1 mixture of ethanol/water.
-
Reflux: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The solution color will typically change from deep violet to a reddish-orange.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change.
-
Isolation: After cooling to room temperature, filter the reaction mixture to remove any unreacted ligand. Reduce the volume of the filtrate using a rotary evaporator.
-
Anion Exchange: To the concentrated aqueous solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess. The less soluble PF₆⁻ salt of the complex will precipitate immediately.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the orange-red solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water, a small amount of cold ethanol, and finally with diethyl ether to remove impurities and residual solvent.
-
Drying: Dry the final product, cis-₂, under vacuum.
Characterization
A multi-technique approach is essential to confirm the structure and purity of the synthesized complex.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | A complex aromatic region showing distinct signals for the three unique bipyridine ligands. Integration should correspond to the correct proton count. |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. | A prominent peak corresponding to the [M - PF₆]⁺ or [M - 2PF₆]²⁺ ion. |
| UV-Vis Spectroscopy | Analysis of electronic transitions. | Intense absorption bands in the visible region (~450 nm) characteristic of MLCT transitions, and sharper bands in the UV region (~285 nm) from π-π* transitions of the ligands. |
| Cyclic Voltammetry (CV) | Investigation of redox properties. | A reversible one-electron oxidation wave for the Ru(II)/Ru(III) couple and typically three reversible one-electron reduction waves corresponding to the sequential reduction of the bipyridine ligands. |
| FT-IR Spectroscopy | Confirmation of functional groups. | Characteristic stretches for the C=O of the carboxylic acid (~1700 cm⁻¹) and the bipyridine rings (~1600-1400 cm⁻¹). |
Supramolecular Assembly and Applications
The true elegance of [2,2'-Bipyridine]-3-carboxylic acid lies in its ability to bridge the worlds of coordination chemistry and supramolecular chemistry. The carboxylic acid group is a robust tool for directing crystal packing.
In the solid state, the protonated carboxylic acid of one complex can form strong hydrogen bonds with the carboxylate or a nitrogen atom of a neighboring complex. When deprotonated, the carboxylate group can coordinate to a second metal ion, creating robust, crystalline metal-organic frameworks. This allows for the rational design of materials with specific topologies and functionalities.
Potential Applications:
-
Photocatalysis: Ruthenium and iridium complexes can be used as photoredox catalysts for a wide range of organic transformations. The carboxyl group can be used to tune the catalyst's properties or immobilize it on a solid support.[3]
-
Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid functionality is an ideal anchoring group for grafting ruthenium photosensitizers onto TiO₂ semiconductor surfaces, a critical step in the fabrication of DSSCs.
-
Sensors and Probes: The luminescence of lanthanide complexes containing this ligand can be sensitive to the local environment, allowing for the design of chemical sensors.
-
Drug Development: The ability of bipyridine complexes to interact with biological macromolecules like DNA and proteins is well-documented.[9] The carboxylic acid group can be used to modify solubility and bioavailability, opening avenues for therapeutic applications.
Conclusion
[2,2'-Bipyridine]-3-carboxylic acid is more than just a substituted ligand; it is a sophisticated molecular building block that offers chemists precise control over the electronic, structural, and supramolecular properties of metal complexes. Its asymmetric design provides a unique platform for introducing functionality without sacrificing the inherent stability and favorable redox/photophysical characteristics of the bipyridine core. From the rational design of photocatalysts and solar cell components to the construction of intricate supramolecular architectures and potential therapeutic agents, the coordination chemistry of this versatile ligand promises a rich and rewarding field of future research.
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(PDF) Ruthenium(II) complexes of 2,2′-bipyridine-5,5′-dicarboxylic acid: Synthesis, structure, DNA binding, cytotoxicity and antioxidant activity - ResearchGate.
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Electronic Structure of 2,2 ‘-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations | Request PDF - ResearchGate.
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5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro.
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Polymeric Copper(II) Complexes with a Newly Synthesized Biphenyldicarboxylic Acid Schiff Base Ligand—Synthesis, Structural and Thermal Characterization - MDPI.
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Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - Frontiers.
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4,4′-Bipyridine–2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid (1/1) - PMC - NIH.
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Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate.
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High Yielding Synthesis of 2,2-Bipyridine Macrocycles, Versatile Intermediates in the Synthesis of Rotaxanes - ResearchGate. [URL: https://www.researchgate.net/publication/289531518_High_Yielding_Synthesis_of_22-Bipyridine_Macrocycles_Versatile_Intermediates_in_the_Synthesis_of_Rotaxanes]([Link])
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Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands - Chemical Methodologies.
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Thorium Complexation with Aliphatic and Aromatic Hydroxycarboxylates: A Combined Experimental and Theoretical Study | ACS Omega.
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New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities - JOCPR.
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Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube.
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theoretical studies of [2,2'-Bipyridine]-3-carboxylic acid
An In-Depth Technical Guide to the Theoretical Studies of [2,2'-Bipyridine]-3-carboxylic acid
Abstract
[2,2'-Bipyridine]-3-carboxylic acid (3-BCA) represents a class of molecules that bridges the gap between intricate coordination chemistry and functional molecular design. As a derivative of 2,2'-bipyridine, a ligand renowned for its robust redox stability and chelating capabilities, the addition of a carboxylic acid moiety introduces a new dimension of functionality.[1] This functionalization allows for versatile coordination modes, potential for hydrogen bonding, and altered electronic properties, making it a prime candidate for applications in catalysis, materials science, and pharmacology. Theoretical and computational studies are indispensable for unlocking the full potential of 3-BCA. By employing quantum mechanical methods, we can predict its structural, electronic, and spectroscopic properties with high accuracy, providing a foundational understanding that guides and accelerates experimental research. This guide offers a comprehensive exploration of the theoretical methodologies used to study 3-BCA, providing both foundational knowledge and practical, step-by-step protocols for researchers in the field.
The Architectural Blueprint: Molecular Geometry and Electronic Structure
The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. This is not merely an academic exercise; the geometry dictates the molecule's reactivity, how it will interact with other molecules or metal centers, and its spectroscopic signature.
Rationale for Computational Approach
We employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to determine the optimized geometry and electronic properties of 3-BCA.[2][3] DFT provides an excellent balance between computational cost and accuracy for systems of this size. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a field-proven standard. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like bipyridine. The 6-311++G(d,p) basis set is sufficiently flexible, with diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding environments.[3]
Optimized Molecular Structure
The DFT-optimized structure of 3-BCA reveals key insights. The two pyridine rings of the bipyridine core are nearly coplanar, a characteristic feature that facilitates electron delocalization across the rings.[4] The carboxylic acid group introduces a slight twist, the degree of which is influenced by potential intramolecular hydrogen bonding between the carboxylic proton and the adjacent pyridine nitrogen.
Table 1: Selected Predicted Geometrical Parameters for [2,2'-Bipyridine]-3-carboxylic acid (Note: These are representative values obtained from DFT/B3LYP/6-311++G(d,p) calculations. Actual values may vary slightly based on the computational model.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Angle | C-C-O (carbonyl) | ~124° |
| Dihedral Angle | N-C-C-N (inter-ring) | ~5-15° |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. For 3-BCA, the HOMO is typically localized over the electron-rich bipyridine rings, while the LUMO is distributed across the entire conjugated system, including the electron-withdrawing carboxylic acid group. This distribution is crucial for its function as a ligand in metal-to-ligand charge transfer (MLCT) transitions.[4]
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Simulating the Spectrum: A Theoretical-Experimental Dialogue
A key validation of any theoretical model is its ability to reproduce experimental data. Spectroscopic analysis provides a perfect testbed. By calculating the vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, we can compare them with experimental findings to confirm the accuracy of our computed structure and electronic properties.[5]
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations not only predict the positions of vibrational bands but also help in their definitive assignment. For 3-BCA, the most characteristic vibrations include:
-
O-H Stretch: A broad band is predicted in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
-
C=O Stretch: A strong absorption is predicted around 1700-1730 cm⁻¹, corresponding to the carbonyl group. Its exact position is sensitive to hydrogen bonding.[6]
-
C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region are assigned to the stretching vibrations of the bipyridine rings.
When coordinating to a metal, the non-participation of the COOH group can be confirmed by the retention of the O-H band, a finding consistent with both theoretical predictions and experimental NMR and X-ray analyses for similar molecules.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is highly effective for predicting ¹H and ¹³C NMR chemical shifts.
-
¹H NMR: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm range.[6] The aromatic protons on the bipyridine rings will appear between 7.5 and 9.0 ppm, with their precise shifts determined by their proximity to the nitrogen atoms and the carboxylic acid group.
-
¹³C NMR: The carbonyl carbon is the most deshielded, predicted to be in the 160-180 ppm region.[6] The carbons of the bipyridine rings will have distinct signals based on their electronic environment.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. For 3-BCA, the spectrum is typically dominated by intense π→π* transitions within the bipyridine system and n→π* transitions involving the nitrogen lone pairs and carbonyl oxygen. The calculated absorption maxima (λ_max) can be directly compared to experimental spectra, and any bathochromic (red) or hypsochromic (blue) shifts upon metal complexation provide insight into the electronic interactions between the ligand and the metal center.[8]
A Practical Guide: Performing a DFT Calculation
To empower researchers, this section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation, which are the foundational theoretical analyses for any molecule.
Caption: Standard workflow for DFT-based molecular property calculation.
Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the stable conformation of 3-BCA and calculate its vibrational frequencies.
Software: Gaussian 09/16, GaussView, Avogadro.
-
Molecule Building (Input Generation):
-
Using a molecular editor like Avogadro or GaussView, construct an initial 3D structure of [2,2'-Bipyridine]-3-carboxylic acid.
-
Perform a preliminary geometry cleanup using the editor's built-in molecular mechanics tools (e.g., UFF or MMFF94). This provides a reasonable starting point for the more intensive quantum calculation.
-
Save the structure as a .xyz or .gjf (Gaussian Input) file.
-
-
Input File Preparation:
-
Open the saved file in a text editor or GaussView.
-
The header of the input file must specify the calculation parameters. A typical setup would be:
-
Causality:
-
#p B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization is complete. This is crucial for confirming the nature of the stationary point.
-
0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).
-
-
-
Execution:
-
Submit the input file to the Gaussian (or other quantum chemistry software) queue on a high-performance computing cluster.
-
The calculation will first iteratively adjust the molecular geometry to find the point of minimum energy. Once converged, it will perform the frequency calculation on this optimized structure.
-
-
Analysis of Results (Self-Validation):
-
Open the output log file (.log) in a viewer like GaussView.
-
Optimization Convergence: Verify that the optimization completed successfully. Look for the "Optimization completed" message.
-
Frequency Validation: This is a critical self-validation step. Scan the calculated frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the structure is not stable and requires further optimization or a different starting geometry.
-
Data Extraction:
-
Extract the final optimized coordinates.
-
Record the predicted vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum.
-
Analyze the HOMO and LUMO energy levels and their visual representations.
-
-
Applications and Future Directions
The theoretical insights gained for 3-BCA have profound implications for its practical application.
-
Coordination Chemistry and Materials Science: The dual N,N-chelation site of the bipyridine and the O-donor site of the carboxylate make 3-BCA an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.[9][10] Theoretical studies can predict the coordination preferences with different metal ions (e.g., lanthanides, transition metals), helping to design materials with specific magnetic or photoluminescent properties.[9][11]
-
Drug Development: The bipyridine scaffold is known to intercalate with DNA, and its metal complexes often exhibit antimicrobial or anticancer activity.[12][13] Theoretical modeling, such as molecular docking, can predict how 3-BCA and its metal complexes bind to biological targets like proteins or DNA.[14] The carboxylic acid group can enhance solubility and provide an additional point of interaction, potentially improving the therapeutic index of these compounds.[7][13]
-
Redox-Active Systems: Bipyridine derivatives are being explored as electro-active materials for applications like organic flow batteries.[15] Theoretical calculations of redox potentials and pKa values can rapidly screen libraries of derivatives like 3-BCA to identify candidates with optimal electronic properties for such applications.[15]
Conclusion
Theoretical studies of [2,2'-Bipyridine]-3-carboxylic acid are not a substitute for experimental work but rather a powerful, synergistic partner. By leveraging computational tools like Density Functional Theory, we can build a deep, predictive understanding of its molecular architecture, electronic landscape, and spectroscopic identity. This knowledge is crucial for rationally designing novel metal complexes, advanced materials, and potential therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore and exploit the rich chemical potential of this versatile molecule.
References
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Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. RSC Advances. Available at: [Link]
-
Konezny, S. J., et al. (n.d.). Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds in Flow Batteries. ChemRxiv. Available at: [Link]
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Hameed, A. S., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Chemical Methodologies. Available at: [Link]
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ResearchGate. (n.d.). The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). Available at: [Link]
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Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate. Available at: [Link]
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Struga, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Network structures with 2,2′-bipyridine-3,3′diol: a discrete Co(III) complex that forms a porous 3-D hydrogen bonded network, and Cu(II) coordination chains. Available at: [Link]
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ResearchGate. (n.d.). Molecular design and catalytic performance evaluation of Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst with asymmetric bidentate structure. Available at: [Link]
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Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. Available at: [Link]
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Wang, X., et al. (2019). A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design. Available at: [Link]
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Funar-Timofei, S., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
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Al-Jibouri, M. N. A. (n.d.). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4. Journal of Al-Nahrain University. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Structure, Properties of Two Rare Earth Complexes Based on 2,2 '-Bipyridine-3,3 '-dicarboxylic Acid. Available at: [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Available at: [Link]
-
Housecroft, C. E. (2017). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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SciRP.org. (n.d.). Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid. Available at: [Link]
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Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
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thermodynamic properties of [2,2'-Bipyridine]-3-carboxylic acid
An In-Depth Technical Guide to the Thermodynamic Properties of [2,2'-Bipyridine]-3-carboxylic acid
Introduction
[2,2'-Bipyridine]-3-carboxylic acid is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. As a derivative of 2,2'-bipyridine, it possesses the characteristic bidentate N,N'-chelating site that has made its parent compound a cornerstone ligand in inorganic chemistry for over a century[1]. The addition of a single carboxylic acid group at the 3-position introduces a crucial functional handle. This modification allows for complex protonation equilibria, diverse coordination modes (acting as a neutral, anionic monodentate, or bridging ligand), and the potential for hydrogen bonding interactions that dictate its solid-state architecture and solubility.
Understanding the thermodynamic properties of this molecule is paramount for its effective application. Properties such as acid dissociation constants (pKa), solubility, and thermal stability govern its behavior in solution, control its crystallization, dictate its utility in the synthesis of metal-organic frameworks (MOFs), and influence its bioavailability in potential drug formulations. While comprehensive experimental data for this specific monosubstituted bipyridine is not extensively published, this guide will synthesize known information from closely related analogs and provide field-proven experimental protocols for its full thermodynamic characterization. By grounding our discussion in the principles of physical organic chemistry and providing robust methodologies, we offer a framework for researchers to confidently determine and apply the thermodynamic parameters of this versatile building block.
Physicochemical and Structural Identity
The fundamental properties of a molecule are dictated by its structure. [2,2'-Bipyridine]-3-carboxylic acid combines a flat, aromatic bipyridine core, which is known to engage in π-stacking interactions, with a polar carboxylic acid group capable of strong hydrogen bonding. The free rotation around the C2-C2' bond allows for conformational flexibility, with the s-trans and s-cis conformers being of particular interest. The s-cis conformation is required for chelation to a metal center, and its stability relative to the more stable s-trans form is a key factor in coordination kinetics[2].
| Property | Value | Source |
| IUPAC Name | [2,2'-Bipyridine]-3-carboxylic acid | - |
| CAS Number | 220340-46-5 | [3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3] |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O | - |
Solution-State Thermodynamic Properties
The behavior of [2,2'-Bipyridine]-3-carboxylic acid in solution is dominated by two key equilibria: acid-base dissociation and solubility. These properties are interdependent and crucial for any application involving liquid phases, from chemical synthesis to biological assays.
Acid Dissociation Constants (pKa)
The molecule possesses two primary ionizable sites: the carboxylic acid proton and the nitrogen lone pairs on the pyridine rings. This leads to multiple protonation states, each with a distinct charge and reactivity.
-
Causality Behind the Experiment: Determining the pKa values is essential for predicting the dominant species at a given pH. This knowledge is critical for:
-
Coordination Chemistry: The charge of the ligand (neutral, mono-anionic) and its availability for metal binding is pH-dependent.
-
Crystallization: Controlling the protonation state is a key strategy for crystallizing specific polymorphs or salts.
-
Drug Development: The charge state affects membrane permeability and interaction with biological targets.
-
We can predict two primary pKa values:
-
pKa₁ (Carboxylic Acid): The dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺). For related pyridine carboxylic acids, this value is typically in the range of 3-5[4][5].
-
pKa₂ (Pyridinium): The protonation of one of the pyridine nitrogens (py-N + H⁺ → py-NH⁺). The electron-withdrawing effect of the carboxylic acid group will make this nitrogen less basic than in the parent 2,2'-bipyridine.
The diagram below illustrates the key acid-base equilibria.
Caption: Acid-base equilibria of [2,2'-Bipyridine]-3-carboxylic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This self-validating protocol uses a standardized titrant to precisely measure the pH change upon neutralization, allowing for the accurate calculation of pKa values.
-
Preparation:
-
Accurately weigh ~20 mg of [2,2'-Bipyridine]-3-carboxylic acid and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle heating or the addition of a small amount of co-solvent (e.g., DMSO) may be necessary if solubility is low.
-
Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
-
Titration:
-
Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode and a temperature probe.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette.
-
Record the pH and the total volume of titrant added after each increment, allowing the reading to stabilize.
-
Continue the titration well past the final equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For the first dissociation, pKa₁ = pH at V(NaOH) = V(eq1)/2. For the second, pKa₂ corresponds to the pH at the midpoint between the first and second equivalence points.
-
Solubility
The solubility of this molecule is expected to be complex due to its ability to form a zwitterion (protonated pyridine nitrogen and deprotonated carboxylate). This often leads to low solubility in both purely aqueous and non-polar organic solvents but enhanced solubility in polar aprotic solvents. For example, the related 2,2'-bipyridine-5,5'-dicarboxylic acid is sparingly soluble in aqueous buffers but slightly soluble in DMSO. Discussions among chemists suggest that for such compounds, dissolution can be challenging in common organic solvents because the molecule will always be at least partially charged[6].
-
Causality Behind the Experiment: Quantifying solubility is a prerequisite for:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved for a homogeneous reaction.
-
Formulation: Developing solution-based formulations for drug delivery or material deposition requires precise concentration limits.
-
Purification: Selecting appropriate solvents for recrystallization depends on the temperature-dependent solubility profile. Polar aprotic solvents like DMF or DMSO are often effective for recrystallizing related compounds[7].
-
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method (OECD 105)
This is the gold-standard method for determining the saturation solubility of a compound in a given solvent.
Caption: Workflow for solubility determination via the shake-flask method.
-
Preparation: Add an excess amount of solid [2,2'-Bipyridine]-3-carboxylic acid to a series of vials containing the desired solvents (e.g., water, pH-buffered solutions, DMSO, ethanol). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully take an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry (if a unique chromophore exists) or HPLC with a standard calibration curve. The calculated concentration is the equilibrium solubility.
Solid-State and Thermal Properties
The thermodynamic properties of the solid state dictate material handling, stability, and processing.
Melting Point and Thermal Stability
Molecules with rigid aromatic cores and hydrogen bonding capabilities, such as this one, typically exhibit high melting points. For context, the related 2,2'-bipyridine-3,3'-dicarboxylic acid decomposes at 261 °C, while the 5,5'-dicarboxylic acid isomer melts at over 300 °C, and the 4,4' isomer at over 360 °C[8][9][10]. It is highly probable that [2,2'-Bipyridine]-3-carboxylic acid also has a high melting point and may decompose upon melting.
-
Causality Behind the Experiment: This analysis is crucial for:
-
Purity Assessment: A sharp melting point is an indicator of high purity.
-
Material Processing: Defining the upper-temperature limit for processing, drying, or storage without degradation.
-
Polymorph Screening: Different crystalline forms of the same compound will have different melting points.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this characterization.
-
TGA measures mass loss as a function of temperature, identifying decomposition temperatures and the loss of solvates.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, identifying melting points, phase transitions, and enthalpies of fusion.
Experimental Protocol: Thermal Analysis by TGA/DSC
This protocol provides a comprehensive thermal profile of the material.
Caption: Standard workflow for thermal analysis using TGA/DSC.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a TGA or DSC pan (typically aluminum or alumina).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above any expected transitions (e.g., 400 °C or higher).
-
-
Data Interpretation:
-
TGA Thermogram: Analyze the plot of mass vs. temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is the decomposition temperature.
-
DSC Thermogram: Analyze the plot of heat flow vs. temperature. A sharp endothermic peak indicates melting. The peak maximum is typically reported as the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion (ΔHfus).
-
Conclusion
The true value for researchers, scientists, and drug development professionals lies not just in tabulated numbers but in understanding the principles behind them and the methods to acquire them. The detailed, field-proven protocols provided in this guide for potentiometric titration, shake-flask solubility, and TGA/DSC analysis empower researchers to move beyond prediction and establish the precise thermodynamic parameters necessary to unlock the full potential of this valuable chemical entity in their applications.
References
-
NIST. (n.d.). 2,2'-Bipyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic Acid. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Structure, Properties of Two Rare Earth Complexes Based on 2,2'-Bipyridine-3,3'-dicarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2009). 2,2′-Bipyridine-5,5′-dicarboxylic acid. Retrieved from [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2819. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Retrieved from [Link]
-
Mako, T. L., et al. (2021). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Crystals, 11(9), 1123. Retrieved from [Link]
-
Wang, X., et al. (2018). A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design, 18(1), 355-364. Retrieved from [Link]
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Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. Retrieved from [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
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OChemTutor. (n.d.). pKa values. Retrieved from [Link]
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Methodological & Application
Application Notes: [2,2'-Bipyridine]-3-carboxylic acid in the Synthesis and Application of Photoactive Ruthenium Complexes
Introduction: The Strategic Role of the Carboxy Functional Group in Ruthenium Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes, particularly those based on the tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)3]2+ scaffold, are cornerstones of photophysics and photochemistry.[1] Their unique combination of a broad metal-to-ligand charge transfer (MLCT) absorption band in the visible spectrum, long-lived excited states, and rich redox chemistry makes them exceptional candidates for a range of light-driven applications.[2] These include roles as photosensitizers in photodynamic therapy (PDT), platforms for targeted drug delivery, and catalysts in solar energy conversion schemes.[1][3]
The strategic incorporation of functional groups onto the bipyridine ligands is a key method for tuning the properties of these complexes. The carboxylic acid moiety, as present in [2,2'-Bipyridine]-3-carboxylic acid (3-cbp) , is of particular importance. This functional group serves several critical roles:
-
Electronic Tuning: The electron-withdrawing nature of the carboxylic acid group can modulate the energy levels of the ligand's π* orbitals, thereby influencing the complex's absorption and emission properties, as well as its redox potentials.[3]
-
Anchoring Point: The carboxylate provides a versatile handle for covalent attachment to other molecules or surfaces. This is crucial for applications such as bioconjugation to targeting vectors (e.g., peptides, antibodies) for drug delivery, or for immobilization onto semiconductor surfaces in dye-sensitized solar cells.
-
pH Sensitivity: The protonation state of the carboxylic acid can influence the complex's photophysical properties, allowing for the design of pH-responsive probes.[4]
This guide provides a comprehensive overview, including detailed protocols, for the synthesis, characterization, and application of a representative heteroleptic ruthenium complex incorporating the [2,2'-Bipyridine]-3-carboxylic acid ligand, hereafter referred to as [Ru(bpy)2(3-cbp)]Cl2. The primary application focus will be its evaluation as a photosensitizer for photodynamic therapy, a modality where light-activated agents generate cytotoxic reactive oxygen species (ROS) to induce localized cell death.[5]
I. Synthesis and Characterization of [Ru(bpy)₂(3-cbp)]Cl₂
The synthesis of the target complex is a two-step process. First, the precursor cis-[Ru(bpy)₂Cl₂]·2H₂O is synthesized. This is a common and critical starting material for creating heteroleptic ruthenium polypyridyl complexes.[6][7] In the second step, the two chloride ligands are substituted by the bidentate [2,2'-Bipyridine]-3-carboxylic acid ligand.
Protocol 1: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O Precursor
This protocol is adapted from the widely used method described by Sullivan et al.[6] The use of N,N-Dimethylformamide (DMF) as a high-boiling solvent facilitates the reaction, while lithium chloride provides an excess of chloride ions to promote the formation of the dichloro complex.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), reagent grade
-
Acetone, reagent grade
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add RuCl₃·xH₂O (1.00 g), 2,2'-bipyridine (1.20 g, ~2.1 equivalents), and LiCl (1.08 g).
-
Solvent Addition: Add 7 mL of DMF to the flask. Add a magnetic stir bar.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 8 hours under a standard atmosphere. The solution will turn a deep red-violet color.
-
Precipitation: Cool the reaction mixture to room temperature. Add 32 mL of acetone to the flask with stirring.
-
Crystallization: Cool the mixture to 0 °C in an ice bath or refrigerator overnight to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the dark crystalline solid by vacuum filtration. Wash the solid three times with 10 mL portions of cold water, followed by three 10 mL portions of diethyl ether to remove residual DMF and unreacted starting materials.[6]
-
Drying: Dry the product by suction on the filter funnel for at least 20 minutes. The typical yield is around 40-50%. The product is a dark, almost black, crystalline solid.
Protocol 2: Synthesis of [Ru(bpy)₂(3-cbp)]Cl₂
This step involves the displacement of the chloride ligands from the precursor with the desired carboxylated ligand. Ethanol/water is a common solvent system for this type of substitution reaction.[3]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (from Protocol 1)
-
[2,2'-Bipyridine]-3-carboxylic acid (3-cbp)
-
Ethanol, absolute
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.50 g, ~0.96 mmol) in a mixture of 30 mL of ethanol and 10 mL of water.
-
Ligand Addition: Add [2,2'-Bipyridine]-3-carboxylic acid (0.21 g, ~1.05 mmol, ~1.1 equivalents).
-
Reflux: Heat the solution to reflux with stirring for 6 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will change from deep violet to a bright orange-red.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or alumina, eluting with an acetonitrile/water/saturated KNO₃ solution gradient. However, for many applications, precipitation is sufficient.
-
Precipitation/Crystallization: Dissolve the crude solid in a minimum amount of hot water and filter to remove any insoluble impurities. To the filtrate, add a few drops of concentrated HCl or a saturated solution of NaCl to precipitate the chloride salt. Cool the solution to 0 °C to maximize precipitation.
-
Filtration and Drying: Collect the orange-red solid by vacuum filtration, wash with a small amount of cold water and then diethyl ether. Dry the final product under vacuum.
Characterization of the Final Complex
Ensuring the identity and purity of the synthesized complex is paramount. A combination of spectroscopic and analytical techniques should be employed.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the ¹H NMR spectrum should show a complex pattern of aromatic signals between 7.0 and 9.5 ppm, consistent with the protons on the three distinct bipyridine ligands. The integration of these signals should correspond to the correct number of protons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the coordination of the carboxylate group. A strong band corresponding to the C=O stretch of the carboxylic acid will be present, typically around 1700-1730 cm⁻¹. The characteristic ν(C=N) bands from the bipyridine rings will appear in the 1570-1610 cm⁻¹ region.[1]
-
UV-Visible Spectroscopy: The electronic absorption spectrum in a solvent like acetonitrile or water is a hallmark of these complexes. It should exhibit intense π-π* transitions in the UV region (<300 nm) and a broad, prominent metal-to-ligand charge transfer (MLCT) band in the visible region, typically around 450-460 nm.[4]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the [Ru(bpy)₂(3-cbp)]Cl⁺ cation.
| Property | Expected Result for [Ru(bpy)₂(3-cbp)]Cl₂ | Rationale & Reference |
| Appearance | Orange-red crystalline solid | Characteristic color for Ru(II) polypyridyl complexes.[1] |
| ¹H NMR | Complex aromatic signals (7.0-9.5 ppm) | Confirms the presence of three distinct bipyridine environments. |
| IR (C=O stretch) | ~1710 cm⁻¹ | Indicates the presence of the carboxylic acid group. |
| IR (C=N stretch) | ~1605 cm⁻¹ | Confirms coordination of the bipyridine nitrogen atoms.[1] |
| ESI-MS (m/z) | Expected peak for [M-Cl]⁺ | Confirms the mass of the cationic complex.[6] |
II. Photophysical and Electrochemical Properties
The utility of [Ru(bpy)₂(3-cbp)]Cl₂ as a photosensitizer is dictated by its photophysical and electrochemical properties. The data presented below are based on the closely related complex [Ru(bpy)₂(Mebpy-COOH)]²⁺ (where Mebpy-COOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid) to provide a scientifically grounded expectation of performance.[4]
| Parameter | Value | Method | Significance |
| Absorption Max (λₘₐₓ) | ~455 nm | UV-Vis Spectroscopy | Corresponds to the ¹MLCT transition, crucial for absorbing visible light.[4] |
| Emission Max (λₑₘ) | ~640 nm | Fluorescence Spectroscopy | Wavelength of phosphorescence from the ³MLCT excited state.[4] |
| Excited State Lifetime (τ) | ~1 µs (in MeCN) | Time-Resolved Spectroscopy | A long lifetime is essential to allow the excited state to interact with other molecules (e.g., oxygen). |
| Oxidation Potential (Ru²⁺/³⁺) | ~ +1.28 V vs NHE | Cyclic Voltammetry | Indicates the energy required to oxidize the complex; the excited state is a stronger reductant. |
| Reduction Potential | ~ -1.35 V vs NHE | Cyclic Voltammetry | Indicates the energy required to reduce the complex; the excited state is a stronger oxidant. |
Data adapted from Rao, G. S. S. S. N., et al. (2007) for a closely related monocarboxylated complex.[4]
III. Application Protocol: Evaluation for Photodynamic Therapy (PDT)
This section outlines the protocols to assess the potential of [Ru(bpy)₂(3-cbp)]Cl₂ as a PDT agent. The core principle is to compare its toxicity to cancer cells in the dark versus its toxicity when activated by light. A successful PDT agent should exhibit low dark toxicity and high phototoxicity.
Protocol 3: In Vitro Cytotoxicity and Phototoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which can be quantified.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
[Ru(bpy)₂(3-cbp)]Cl₂ stock solution (e.g., 10 mM in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
96-well cell culture plates
-
LED light source (~450 nm, corresponding to the complex's λₘₐₓ)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the ruthenium complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the complex at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with medium only (blank) and medium with the solvent used for the stock solution (vehicle control).
-
Incubation: Incubate the plates for a set period (e.g., 4 to 24 hours) to allow for cellular uptake of the complex.
-
Irradiation:
-
For the phototoxicity plate, remove the medium and wash the cells once with 100 µL of PBS. Add 100 µL of fresh, clear medium (without phenol red if possible).
-
Place the plate under the LED light source. Irradiate for a defined period (e.g., 15-60 minutes) with a specific power density (e.g., 10-20 J/cm²).
-
The dark toxicity plate should be handled identically but kept wrapped in aluminum foil to prevent light exposure.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for an additional 24 to 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against the logarithm of the complex concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8]
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cells and ruthenium complex as in Protocol 3
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with the ruthenium complex as described in steps 1-3 of Protocol 3.
-
Probe Loading: After the complex uptake incubation period, remove the medium and wash the cells twice with warm PBS.
-
Incubation with Probe: Add 100 µL of medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37 °C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe. Add 100 µL of fresh, clear medium.
-
Irradiation: Irradiate one set of wells as described in Protocol 3, step 4. Keep a control set in the dark.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm). An increase in fluorescence in the irradiated wells compared to the dark control indicates light-induced ROS production.[9]
Conclusion and Future Perspectives
The [2,2'-Bipyridine]-3-carboxylic acid ligand is a powerful tool for developing functional ruthenium complexes. The protocols outlined here provide a robust framework for the synthesis of [Ru(bpy)₂(3-cbp)]Cl₂ and the systematic evaluation of its potential as a photodynamic therapy agent. The carboxylic acid handle opens up significant opportunities for second-generation development, including conjugation to tumor-targeting moieties to improve selectivity and reduce off-target effects. Further studies could also explore the use of these complexes in catalysis or as advanced photosensitizers in solar energy applications, demonstrating the versatility and enduring relevance of ruthenium polypyridyl chemistry.
References
-
Rao, G. S. S. S. N., et al. (2012). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molecules, 17(12), 14695-14709. [Link]
-
Wikipedia contributors. (2023). Tris(bipyridine)ruthenium(II) chloride. Wikipedia, The Free Encyclopedia. [Link]
-
Pichardo, J. (2008). Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. ResearchGate. [Link]
-
Ghammamy, S., et al. (2015). Schematic reactions for the synthesis of Ru(bpy) 2 Cl 2 (a), ligand... ResearchGate. [Link]
-
Rao, G. S. S. S. N., et al. (2007). Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands. Inorganic Chemistry, 46(22), 9225-9236. [Link]
-
van Rixel, V. G. S., et al. (2019). NIR-Light-Driven Generation of Reactive Oxygen Species Using Ru(II)-Decorated Lipid-Encapsulated Upconverting Nanoparticles. Langmuir, 35(34), 11193-11201. [Link]
-
Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
Neves, A. P., et al. (2020). Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands. Dalton Transactions, 49(28), 9789-9801. [Link]
-
Gao, R., et al. (2018). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Dalton Transactions, 47(1), 165-171. [Link]
-
McKenzie, L. K., et al. (2023). Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands. Organometallics, 42(15), 1836-1847. [Link]
-
Costa, B. B. A., et al. (2012). Generation of reactive oxygen species by photolysis of the ruthenium(ii) complex Ru(NH3)5(pyrazine)2+ in oxygenated solution. Photochemical & Photobiological Sciences, 11(5), 857-862. [Link]
-
da Silva, A. D., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules, 26(7), 2056. [Link]
-
McFarland, S. A., et al. (2020). Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY. Photochemistry and Photobiology, 96(3), 463-481. [Link]
-
Hu, Y., et al. (2022). AIE-Active Photosensitizers: Manipulation of Reactive Oxygen Species Generation and Applications in Photodynamic Therapy. International Journal of Molecular Sciences, 23(10), 5670. [Link]
-
Kumar, P., et al. (2021). Kinetically labile ruthenium(ii) complexes of terpyridines and saccharin: effect of substituents on photoactivity, solvation kinetics, and photocytotoxicity. Dalton Transactions, 50(23), 8196-8210. [Link]
-
Sivasubramaniam, V., et al. (2023). Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties. Inorganics, 11(12), 481. [Link]
Sources
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes Incorporating monocarboxylate bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Use of [2,2'-Bipyridine]-3-carboxylic acid in the Construction of Metal-Organic Frameworks
Introduction: The Strategic Advantage of [2,2'-Bipyridine]-3-carboxylic acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and ultimately, its functional properties. [2,2'-Bipyridine]-3-carboxylic acid is a ligand of particular interest in the design of advanced MOFs. Its unique structural features, combining a chelating bipyridine unit with a carboxylic acid functional group, offer a versatile platform for creating materials with tailored properties for applications in gas storage and separation, catalysis, sensing, and magnetism.[1]
The bipyridine moiety provides a strong and directional coordination site for a wide range of metal ions, while the carboxylic acid group offers an additional coordination point, enabling the formation of robust and multidimensional frameworks.[2] The position of the carboxylic acid group on the bipyridine backbone is a critical determinant of the final MOF architecture. The 3-position, in particular, introduces a specific steric and electronic environment that influences the coordination geometry around the metal center and the overall network topology. This strategic placement can lead to the formation of unique pore structures and active sites that are not accessible with other isomers like the 4,4'- and 5,5'-dicarboxylic acid derivatives.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [2,2'-Bipyridine]-3-carboxylic acid for the rational design and synthesis of functional MOFs. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of a representative copper-based MOF, and discuss the characterization and potential applications of the resulting materials.
The Ligand at a Glance: Physicochemical Properties
A thorough understanding of the ligand's properties is crucial for designing successful synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | |
| Molecular Weight | 244.20 g/mol | |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Sparingly soluble in water, soluble in DMF, DMSO | General knowledge |
Causality in MOF Synthesis: Why [2,2'-Bipyridine]-3-carboxylic acid?
The selection of [2,2'-Bipyridine]-3-carboxylic acid as a building block for MOFs is a deliberate choice driven by the desire to achieve specific structural and functional outcomes. The interplay between the bipyridine and carboxylic acid functionalities governs the assembly of the final framework.
-
Chelation and Connectivity: The 2,2'-bipyridine unit acts as a strong chelating agent, binding to a metal center through its two nitrogen atoms. This chelation effect enhances the stability of the resulting metal-ligand node. The carboxylic acid group provides an additional point of connection, allowing these nodes to be linked into extended one-, two-, or three-dimensional networks.[2]
-
Structural Influence of the 3-Carboxylate Position: The placement of the carboxylic acid at the 3-position introduces a degree of asymmetry and steric hindrance compared to its 4- and 5-positional isomers. This can lead to the formation of more complex and often chiral framework topologies. The proximity of the carboxylic acid to the bipyridine's coordinating nitrogen atoms can also influence the electronic properties of the metal center, which is particularly relevant for catalytic applications.
-
Modulation of Porosity and Functionality: The resulting MOFs can exhibit permanent porosity, with the size and shape of the pores being dictated by the length and geometry of the ligand and the coordination environment of the metal ion. The uncoordinated nitrogen atom of the pyridine ring not involved in chelation can act as a Lewis basic site, while the metal centers can serve as Lewis acidic sites, creating bifunctional catalysts.[3]
Experimental Protocol: Solvothermal Synthesis of a Copper-[2,2'-Bipyridine]-3,3'-dicarboxylate MOF
This protocol details the solvothermal synthesis of a representative copper-based MOF using [2,2'-Bipyridine]-3,3'-dicarboxylic acid. The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[4]
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | ≥99% | Standard chemical supplier |
| [2,2'-Bipyridine]-3,3'-dicarboxylic acid | C₁₂H₈N₂O₄ | ≥97% | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Standard chemical supplier |
| Ethanol | C₂H₅OH | Absolute | Standard chemical supplier |
| Chloroform | CHCl₃ | Anhydrous, ≥99% | Standard chemical supplier |
Equipment
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Oven or programmable furnace
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Schlenk line or vacuum oven for activation
Synthesis Procedure
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.048 g (0.2 mmol) of Copper(II) nitrate trihydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
To this solution, add 0.049 g (0.2 mmol) of [2,2'-Bipyridine]-3,3'-dicarboxylic acid.
-
Add 5 mL of ethanol to the mixture.
-
Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.
-
-
Solvothermal Reaction:
-
Seal the vial tightly. For reactions at temperatures above the boiling point of the solvent, it is imperative to use a Teflon-lined stainless-steel autoclave to ensure safety and maintain pressure.
-
Place the sealed vessel in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the vessel to room temperature at a rate of 5 °C/min.
-
-
Isolation and Purification of the MOF Crystals:
-
Upon cooling, blue block-like crystals should be visible at the bottom of the vessel.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After each wash, centrifuge the mixture and decant the supernatant.
-
Subsequently, wash the crystals with chloroform (3 x 10 mL) to exchange the high-boiling DMF within the pores.
-
-
Activation of the MOF:
-
After the final wash, decant the chloroform and dry the crystals under a gentle stream of nitrogen.
-
For activation, transfer the crystals to a Schlenk tube and heat under dynamic vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores and make the internal surface area accessible.
-
Self-Validating System: Quality Control Checkpoints
-
Visual Inspection: The formation of well-defined crystals is a primary indicator of a successful synthesis.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the as-synthesized and activated material should be compared with the simulated pattern from single-crystal X-ray diffraction data to confirm phase purity and crystallinity.[4][5]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation. A typical TGA curve will show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.[6]
Visualizing the Process and Product
Ligand Structure
Caption: Structure of [2,2'-Bipyridine]-3,3'-dicarboxylic acid.
Solvothermal Synthesis Workflow
Caption: General workflow for solvothermal MOF synthesis.
MOF Structure: Coordination Environment
Caption: Simplified coordination of Cu(II) in the MOF.
Characterization Data
The following table summarizes typical characterization data for a copper-based MOF synthesized with [2,2'-Bipyridine]-3,3'-dicarboxylic acid.
| Characterization Technique | Expected Results | Significance |
| Powder X-Ray Diffraction (PXRD) | A series of sharp peaks indicating a highly crystalline material. The peak positions should match the simulated pattern from single-crystal data. | Confirms the formation of the desired crystalline phase and its purity.[2][4][5] |
| Thermogravimetric Analysis (TGA) | A multi-step weight loss profile. The initial loss corresponds to guest/coordinated solvent removal, followed by a plateau indicating the framework's thermal stability, and a final sharp drop due to decomposition. | Determines the thermal stability of the MOF and helps to confirm the composition of the material.[6] |
| Nitrogen Sorption Analysis | A Type I isotherm, characteristic of microporous materials, is often observed after activation. | Provides quantitative data on the surface area (BET), pore volume, and pore size distribution of the MOF. |
Influence of Isomerism on MOF Properties
| Isomer | Typical MOF Dimensionality/Topology | Key Properties and Remarks |
| 3,3'-dicarboxylic acid | Often forms complex 3D frameworks, sometimes with interpenetration. Can lead to chiral structures. | The asymmetric nature of the ligand can result in unique pore geometries and potentially enhanced enantioselective separation or catalytic properties. The proximity of the carboxylate to the bipyridine can influence metal-ligand bond angles and framework flexibility.[2] |
| 4,4'-dicarboxylic acid | Tends to form more linear and predictable 2D or 3D networks. | The linear disposition of the carboxylate groups often leads to higher symmetry frameworks with regular channel structures. These MOFs have shown promise in gas storage and separation applications.[7] |
| 5,5'-dicarboxylic acid | Also forms robust 3D frameworks, often with high porosity. | MOFs derived from this isomer have demonstrated excellent stability and high surface areas, making them suitable for applications in catalysis and as electrode materials in batteries.[1] |
Potential Applications
The unique structural and chemical features of MOFs constructed from [2,2'-Bipyridine]-3-carboxylic acid open up a wide range of potential applications:
-
Heterogeneous Catalysis: The presence of both Lewis acidic metal sites and Lewis basic nitrogen sites can facilitate a variety of catalytic transformations. Post-synthetic modification of the bipyridine unit can also be used to introduce other catalytically active species.[3]
-
Gas Storage and Separation: The tunable porosity and specific chemical environment within the pores can be exploited for the selective adsorption and separation of gases such as CO₂ and H₂.
-
Luminescent Sensing: The bipyridine moiety can impart luminescent properties to the MOF, which can be modulated by the presence of specific analytes, leading to applications in chemical sensing.
-
Drug Delivery: The porous nature of these materials allows for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the chosen metal and ligand is a critical consideration for such applications.
Conclusion
[2,2'-Bipyridine]-3-carboxylic acid is a powerful and versatile building block for the construction of functional metal-organic frameworks. Its unique combination of a chelating bipyridine unit and a strategically placed carboxylic acid group allows for the rational design of materials with tailored topologies, porosities, and functionalities. The detailed protocol and accompanying scientific insights provided in these application notes are intended to empower researchers to explore the full potential of this ligand in the development of next-generation porous materials for a wide array of applications.
References
-
Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega. Available at: [Link]
-
Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI. Available at: [Link]
-
A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design. Available at: [Link]
-
Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. PubMed. Available at: [Link]
-
Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. ResearchGate. Available at: [Link]
-
A modest method of synthesis Cu- based metal- organic frameworks using benzene dicarbocxylate as a. SciSpace. Available at: [Link]
-
Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). RSC Advances. Available at: [Link]
-
Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. Available at: [Link]
-
Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry. PubMed. Available at: [Link]
-
TGA profiles of (a) Cu-MOF, (b) Al-MOF, and (c) Ga-MOF. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure and Electrochemical Property of a Copper Coordination Polymer Containing Molybdophosphate and 2,2 '-Bipyridine-3,3 '-dicarboxylic Acid Ligands. ResearchGate. Available at: [Link]
-
Variation in the Sorption Properties of a Pair of Highly Flexible, Isostructural MOFs Exhibiting Single-Crystal-to-Single-Crystal Transformations Rarely Observed in MOFs Based on a Linear Co3/Mn3 Trinuclear Cluster. Crystal Growth & Design. Available at: [Link]
-
A Microporous Bimetallic Aluminum-Copper-Carboxylate-Pyrazolate MOF for CO2 Capture. ChemRxiv. Available at: [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]
-
Thermally activated bipyridyl-based Mn-MOFs with Lewis acid–base bifunctional sites for highly efficient catalytic cycloaddition of CO2 with epoxides and Knoevenagel condensation reactions. Dalton Transactions. Available at: [Link]
-
Integration of accessible secondary metal sites into MOFs for H2S removal. RSC Publishing. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Functionalization of Nanoparticles with [2,2'-Bipyridine]-3-carboxylic Acid
Executive Summary & Strategic Rationale
The functionalization of nanoparticles (NPs) with [2,2'-Bipyridine]-3-carboxylic acid (Bpy-COOH) represents a critical intermediate step in the design of advanced metallo-nanodrugs, luminescent sensors, and catalytic nanoreactors.
The [2,2'-bipyridine] moiety acts as a "privileged scaffold"—a high-affinity chelator capable of coordinating transition metals (e.g., Ru, Ir) and lanthanides (e.g., Eu, Tb). The 3-carboxylic acid position is structurally significant: unlike the symmetric 4,4'- or 5,5'-isomers, the 3-position provides an orthogonal attachment point that minimizes steric interference with the metal-binding pocket (the N,N' face).
This protocol addresses the primary technical bottleneck: The solubility mismatch between the hydrophobic bipyridine core and hydrophilic nanoparticle surfaces, and the prevention of N-acylurea side products during activation.
Key Mechanistic Advantages of this Protocol
-
Orthogonal Anchoring: Utilizes the carboxyl group for amide bonding, leaving the bipyridine nitrogens free for subsequent metallation.
-
Solvent-Optimized Coupling: Employs a DMSO/Aqueous hybrid system to maintain ligand solubility during the critical activation phase.
-
Zeta-Potential Validation: Relies on charge reversal (Amine
Amide) as a self-validating metric for reaction success.
Strategic Planning & Material Requirements
The Chemistry of Conjugation
We will utilize a Two-Step EDC/NHS Coupling strategy.
-
Step 1 (Activation): Convert Bpy-COOH to a semi-stable NHS-ester in an organic solvent (DMSO) to prevent hydrolysis and ensure complete solubilization.
-
Step 2 (Conjugation): React the activated ester with Amine-functionalized Nanoparticles (
) in a buffered aqueous environment.
Reagents & Equipment Table
| Component | Grade/Specification | Function |
| Ligand | [2,2'-Bipyridine]-3-carboxylic acid (>97%) | Functional moiety (Chelator) |
| Nanoparticles | Amine-terminated (e.g., Silica-APTES, Au-Cysteamine) | Solid support |
| Activator | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Zero-length crosslinker |
| Stabilizer | NHS (N-Hydroxysuccinimide) or Sulfo-NHS | Stabilizes active ester intermediate |
| Solvent A | Anhydrous DMSO (Dimethyl sulfoxide) | Ligand dissolution & Activation medium |
| Buffer A | 0.1 M MES, pH 6.0 | Activation buffer (if aqueous route is forced) |
| Buffer B | 0.1 M PBS or HEPES, pH 7.4 - 8.0 | Coupling reaction medium |
| Purification | Centrifuge (15,000 x g) or TFF system | Removal of excess ligand/byproducts |
Experimental Workflow Visualization
The following diagram outlines the critical path for synthesis, highlighting the decision nodes for solvent selection.
Figure 1: Strategic workflow for the conjugation of Bpy-COOH to nanoparticles via NHS-ester activation.
Detailed Experimental Protocols
Protocol A: Preparation of Amine-Functionalized Nanoparticles (Pre-requisite)
Note: If purchasing commercial Amine-NPs, skip to Protocol B.
For Silica Nanoparticles (SiO2-NH2):
-
Disperse 100 mg of bare silica NPs in 20 mL of Ethanol (99.9%).
-
Add 100 µL of APTES ((3-Aminopropyl)triethoxysilane).
-
Reflux at 80°C for 12 hours under stirring.
-
Wash: Centrifuge (12,000 rpm, 15 min) and redisperse in Ethanol (3x) to remove unbound silane.
-
Cure: Dry the pellet at 60°C or redisperse in Coupling Buffer (Buffer B) immediately.
Protocol B: Activation and Coupling (The Core Protocol)
Rationale: Bipyridine carboxylic acids have poor solubility in acidic aqueous buffers often used for EDC activation. Therefore, we perform the activation in DMSO.
Step 1: Ligand Activation (The Organic Phase)
-
Dissolution: Dissolve 10 mg (approx. 0.04 mmol) of [2,2'-Bipyridine]-3-carboxylic acid in 1.0 mL of Anhydrous DMSO .
-
Tip: If the solution is cloudy, sonicate for 5 minutes. The solution must be crystal clear.
-
-
Activator Addition: Add 1.2 equivalents of EDC (approx. 8 mg) and 1.2 equivalents of NHS (approx. 5 mg) to the DMSO solution.
-
Incubation: Stir the mixture at room temperature for 30–60 minutes.
Step 2: Conjugation (The Aqueous Phase)
-
NP Dispersion: Prepare 5 mL of Amine-Functionalized NPs (from Protocol A) in PBS (pH 7.4) at a concentration of 2–5 mg/mL.
-
Critical: Ensure the buffer is free of primary amines (no Tris, no Glycine).
-
-
Mixing: Slowly add the 1 mL activated Ligand-DMSO solution dropwise to the 5 mL NP suspension while stirring vigorously.
-
Final Solvent Ratio: ~16% DMSO / 84% Aqueous. This ratio maintains NP stability while keeping the ligand soluble during reaction.
-
-
Reaction: Allow the reaction to proceed for 12–24 hours at room temperature in the dark (to protect potential photosensitive moieties).
Step 3: Purification (Crucial for Toxicity Assays)
-
Centrifugation: Centrifuge the NPs (speed depends on size; e.g., 14,000 rpm for 50 nm NPs) for 20 minutes.
-
Supernatant Removal: Discard the supernatant (contains unreacted EDC, NHS, and DMSO).
-
Washing: Resuspend the pellet in Ethanol (to strip adsorbed hydrophobic ligand) and sonicate. Centrifuge again.
-
Final Wash: Resuspend in DI water or storage buffer. Repeat 2x.
Post-Conjugation Metallation (Optional Extension)
Once the Bpy-NP is synthesized, it can be loaded with metal ions (e.g.,
-
Disperse Bpy-NPs in Ethanol/Water (1:1).
-
Add stoichiometric excess of metal salt (e.g.,
or ). -
Heat to reflux (70–80°C) for 6–12 hours.
-
Wash extensively to remove non-chelated metal ions (use EDTA wash if non-specific binding is observed).
Quality Control & Validation
A self-validating system requires checking the physicochemical changes at each step.
| Metric | Technique | Expected Outcome (Validation) |
| Surface Chemistry | FTIR | Appearance of Amide I ( |
| Surface Charge | Zeta Potential | Shift: |
| Ligand Presence | UV-Vis | Appearance of characteristic |
| Metal Binding | XPS / EDS | Detection of metal peaks (Ru, Eu) after Protocol 5 is performed. |
Troubleshooting Guide
-
Issue: Nanoparticle Aggregation during Coupling.
-
Cause: Loss of surface charge (amines consumed) or high ionic strength.
-
Solution: Add a non-reactive PEG-spacer (e.g., PEG-NHS) alongside the Bpy-NHS to maintain steric stability. Alternatively, reduce NP concentration.
-
-
Issue: Low Conjugation Efficiency.
-
Cause: Hydrolysis of NHS-ester before reacting with amines.
-
Solution: Use Anhydrous DMSO for the activation step. Ensure the NP buffer pH is > 7.2 to ensure amines are deprotonated (
) and nucleophilic.
-
-
Issue: Ligand Precipitation.
-
Cause: Bpy-COOH is hydrophobic.
-
Solution: Increase DMSO content in the final reaction mix (up to 20-30% is usually tolerated by silica/gold NPs).
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[5][6][7][8] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link
- Vivero-Escoto, J. L., et al. (2011). Surface Functionalization of Silica Nanoparticles for Bioimaging. Small, 7(24), 3529-3532. (Discusses carboxyl/amine coupling on silica).
-
PubChem. (2025).[9] [2,2'-Bipyridine]-3-carboxylic acid Compound Summary. Link
-
Thermo Fisher Scientific. (2024). EDC Crosslinking Protocol. Link
Sources
- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 9. 2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2,2'-Bipyridine]-3-carboxylic acid in Luminescent Sensor Development
Foreword: The Strategic Advantage of the Asymmetric Bipyridine Scaffold
To the dedicated researchers, scientists, and drug development professionals exploring the frontiers of molecular sensing, this guide offers a deep dive into the practical application of [2,2'-Bipyridine]-3-carboxylic acid. This often-overlooked asymmetric bipyridine derivative presents a unique combination of structural and electronic features, making it a compelling scaffold for the rational design of sophisticated luminescent sensors. Unlike its more common C₂-symmetric counterparts (e.g., 4,4'- or 5,5'-dicarboxy bipyridines), the singular carboxylic acid moiety at the 3-position provides a strategic vector for functionalization, allowing for the precise attachment of fluorophores, reactive groups, or biomolecular targeting ligands without compromising the essential chelating properties of the bipyridine core. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to adapt and innovate in your own research endeavors.
Core Principles: Understanding the [2,2'-Bipyridine]-3-carboxylic acid Scaffold
The utility of [2,2'-Bipyridine]-3-carboxylic acid in luminescent sensor design stems from its intrinsic photophysical properties and its robust coordination chemistry. The bipyridine unit is a classic bidentate ligand, forming stable complexes with a wide array of transition metals (such as Ru(II) and Re(I)) and lanthanides (including Eu(III) and Tb(III)).[1] The coplanar arrangement of the two pyridine rings facilitates electron delocalization, which is fundamental to the charge-transfer transitions often exploited in luminescent phenomena.[1]
The carboxylic acid group at the 3-position serves two primary roles:
-
A Coordination Site: The carboxylate can participate in metal coordination, influencing the geometry and electronic properties of the resulting complex.
-
A Synthetic Handle: It provides a reactive site for covalent modification, enabling the attachment of other functional moieties to construct more complex sensor systems.
The general workflow for developing a luminescent sensor using this scaffold is as follows:
Caption: General workflow for developing a luminescent sensor.
Synthesis and Functionalization Protocols
Synthesis of [2,2'-Bipyridine]-3-carboxylic acid
While several methods exist for the synthesis of bipyridine derivatives, a common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[2] This method offers good yields and tolerance to various functional groups.
Protocol 1: Synthesis of [2,2'-Bipyridine]-3-carboxylic acid via Suzuki Coupling
This protocol is an adaptation of established Suzuki coupling methodologies for bipyridine synthesis.
Materials:
-
2-Bromopyridine
-
3-Pyridineboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromopyridine (1.0 eq), 3-pyridineboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain [2,2'-Bipyridine]-3-carboxylic acid.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for further modification, most commonly through esterification or amidation to attach a signaling unit or a recognition element.
Protocol 2: Esterification of [2,2'-Bipyridine]-3-carboxylic acid with a Fluorophore
This protocol describes a general procedure for coupling a fluorescent alcohol to the carboxylic acid.
Materials:
-
[2,2'-Bipyridine]-3-carboxylic acid (1.0 eq)
-
Fluorescent alcohol (e.g., a hydroxycoumarin derivative) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: Dissolve [2,2'-Bipyridine]-3-carboxylic acid and the fluorescent alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Coupling Agent Addition: Add DMAP followed by DCC to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired fluorescent ester.
Development of a "Turn-On" Luminescent Zinc Sensor: A Case Study
A common application of functionalized bipyridine ligands is in the development of "turn-on" fluorescent sensors for metal ions, where the fluorescence is quenched in the absence of the analyte and restored upon binding. This is often achieved through a Photoinduced Electron Transfer (PET) mechanism.[3][4]
Principle of PET-based "Turn-On" Sensing:
In a PET-based sensor, the bipyridine ligand is covalently linked to a fluorophore. In the "off" state, upon excitation of the fluorophore, an electron from the electron-rich bipyridine moiety is transferred to the excited fluorophore, quenching its fluorescence. When a metal ion such as Zn²⁺ coordinates to the bipyridine, the energy level of the bipyridine's orbitals is lowered, preventing the PET process and "turning on" the fluorescence of the fluorophore.[4]
Caption: Mechanism of a "turn-on" PET-based sensor.
Protocol 3: Preparation of a Europium(III) Luminescent Complex
Lanthanide complexes, particularly those of Europium(III), are known for their sharp, line-like emission spectra and long luminescence lifetimes, making them excellent candidates for time-gated detection applications.[5] The bipyridine ligand can act as an "antenna," absorbing UV light and transferring the energy to the central Eu(III) ion, which then luminesces.[6]
Materials:
-
[2,2'-Bipyridine]-3-carboxylic acid (3.0 eq)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1.0 eq)
-
Ethanol
-
Triethylamine (Et₃N)
Procedure:
-
Ligand Solution: Dissolve [2,2'-Bipyridine]-3-carboxylic acid in ethanol in a round-bottom flask.
-
Deprotonation: Add triethylamine (3.0 eq) to the solution to deprotonate the carboxylic acid.
-
Europium(III) Addition: In a separate flask, dissolve EuCl₃·6H₂O in a minimum amount of ethanol. Add this solution dropwise to the ligand solution with vigorous stirring.
-
Complexation: Heat the reaction mixture to a gentle reflux for 4-6 hours. A precipitate of the europium complex should form.
-
Isolation: Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the complex under vacuum.
Application Protocol: Luminescent Sensing of Metal Ions
This protocol outlines a general procedure for evaluating the performance of a newly synthesized luminescent sensor based on a [2,2'-Bipyridine]-3-carboxylic acid derivative for the detection of a target metal ion.
Protocol 4: General Procedure for Metal Ion Titration
Materials and Equipment:
-
Stock solution of the luminescent sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in water or the same solvent as the sensor).
-
High-purity solvent for dilutions.
-
Fluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Sensor Solution Preparation: Prepare a dilute solution of the luminescent sensor (e.g., 10 µM) in the chosen solvent system.
-
Initial Spectral Scans: Record the absorption and emission spectra of the sensor solution alone. For emission, excite at the wavelength of maximum absorption.
-
Titration: To the cuvette containing the sensor solution, add small aliquots of the metal ion stock solution. After each addition, gently mix and allow the system to equilibrate (typically 1-2 minutes).
-
Spectral Measurements: Record the emission spectrum after each addition of the metal ion.
-
Selectivity Study: Repeat the titration experiment with a range of other metal ions to assess the selectivity of the sensor.
-
Competition Experiment: To a solution of the sensor containing the target metal ion, add potential interfering ions and record any changes in the emission spectrum.
Data Analysis:
-
Binding Stoichiometry: Plot the change in fluorescence intensity against the molar ratio of [Metal Ion]/[Sensor]. A Job's plot can be used to determine the binding stoichiometry.
-
Binding Constant (Kₐ): The association constant can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).
-
Limit of Detection (LOD): The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low analyte concentrations.
Concluding Remarks and Future Directions
[2,2'-Bipyridine]-3-carboxylic acid represents a versatile and strategically valuable building block in the design of luminescent sensors. Its asymmetric nature allows for precise control over the introduction of additional functionalities, paving the way for the development of highly selective and sensitive probes. The protocols provided herein offer a foundational framework for the synthesis, functionalization, and application of this scaffold. Future innovations may involve the incorporation of this ligand into more complex systems, such as metal-organic frameworks (MOFs) for heterogeneous sensing, or its conjugation to biomolecules for targeted intracellular imaging. The continued exploration of the unique properties of asymmetrically substituted bipyridines will undoubtedly lead to the next generation of advanced luminescent sensing technologies.
References
- Garell, N., & Vierling, P. (1992).
- Kumar, R., Arora, R., Boora, P., Taxak, V. B., & Khatkar, S. P. (2014). Luminescent Properties of Europium Complex Enhanced by Replacement of Water Molecules by 2,2'-Bipyridine. Asian Journal of Chemistry, 26(4), 1035-1039.
- Chyan, W., Zhang, D. Y., Lippard, S. J., & Radford, R. J. (2014). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 111(1), 143-148.
- Elmes, R. B. P., & Gunnlaugsson, T. (2010). Luminescence anion sensing via modulation of MLCT emission from a naphthalimide-Ru(II)-polypyridyl complex. Tetrahedron Letters, 51(34), 4584-4587.
- Gunnlaugsson, T., Kruger, P. E., Jensen, P., Pfeffer, F. M., & Tierney, D. L. (2003). Eu(III) complexes as Anion-responsive Luminescent Sensors and PARACEST Agents. Journal of the American Chemical Society, 125(41), 12412-12413.
- Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(19), 5114-5117.
- Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254.
- Parker, D., & Williams, J. A. G. (2005). Getting excited about lanthanide-based coordination polymers. Journal of the Chemical Society, Dalton Transactions, (22), 3613-3628.
- Puschmann, H., & Lowry, J. P. (2021).
- Sabbatini, N., Guardigli, M., & Lehn, J. M. (1993). Luminescent lanthanide complexes as photochemical supramolecular devices. Coordination Chemistry Reviews, 123(1-2), 201-228.
- Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2006). Modern Terpyridine Chemistry. John Wiley & Sons.
- Sojic, N., & Pinet, S. (2007). A guanidinium 3,3′-functionalised bipyridyl Ru(II) complex for anion sensing.
- Thompson, A. L., & Williams, J. A. G. (2008). Protocol for the Synthesis of 2,2′-Bipyridines. Chemistry–An Asian Journal, 3(6), 1046-1049.
- Vega, A. S., Lara, M., & coworkers. (2020). Bis-urea, 1, bearing two naphthalene substituents as a fluorescent ON-OFF sensor for oxoanions and acetate (AcO−) in particular.
- Wang, J. Y., & coworkers. (2018). The two ratiometric fluorescent probes RHClO-1 and RHClO-2 were developed for ClO- detecting with high selectivity and sensitivity. Talanta, 186, 44-50.
- Yamada, K., & coworkers. (2018). A Zr-based metal–organic framework (Zr-MOF)
- Wikipedia contributors. (2023). Transition metal complexes of 2,2'-bipyridine. Wikipedia, The Free Encyclopedia.
- Xiao, Y., & coworkers. (2020). A novel ratiometric fluorescent probe with high selectivity and sensitivity was designed and developed for bioimaging and biosensing of HBrO in mitochondria.
- Zhang, D. Y., & Lippard, S. J. (2015). A far-red emitting probe for unambiguous detection of mobile zinc in acidic vesicles and deep tissue. Journal of the American Chemical Society, 137(3), 1204-1207.
- Zhang, J., & coworkers. (2021). A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging. ACS Sensors, 6(7), 2635-2642.
- Zhou, J., & coworkers. (2022). A “turn-on” fluorescence sensor BIPP for Zn2+ detection was developed and has a quick response, excellent sensitivity, and remarkable selectivity over other metal ions.
- Zmojda, J., & coworkers. (2020). TTA Complex Containing 2-Pyrrolidone as Coligand to Application as Luminescent Sensor: PbII and Ethanol in Gasoline New Europium(III). Journal of the Brazilian Chemical Society, 31(8), 1596-1604.
- Elmes, R. B., & Gunnlaugsson, T. (2010). Luminescence anion sensing via modulation of MLCT emission from a naphthalimide-Ru(II)-polypyridyl complex. Maynooth University.
- Ge, D., & coworkers. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 27(9), 2835.
- Suman, & coworkers. (2020). Recognition and mechanistic investigation of anion sensing by ruthenium(ii) arene complexes and bio-imaging application. Dalton Transactions, 49(36), 12726-12736.
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). Molecules, 29(11), 2533.
- Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.
- de Silva, A. P., Gunnlaugsson, T., & Rice, T. E. (1999). Luminescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. The Analyst, 124(10), 1433-1437.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
Sources
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- 5. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
Application Notes and Protocols: Covalent Grafting of [2,2'-Bipyridine]-3-carboxylic Acid onto Polymeric Scaffolds
Introduction: The Significance of Bipyridine-Functionalized Polymers
The immobilization of metal-chelating ligands onto polymer backbones has paved the way for a new generation of functional materials with widespread applications in catalysis, sensing, and drug delivery. Among these ligands, the bipyridine moiety is of particular interest due to its strong and versatile coordination with a variety of transition metals. The incorporation of bipyridine units into polymeric structures can enhance the solubility, processability, and stability of the resulting metal complexes.[1][2] This guide provides detailed protocols for the covalent grafting of [2,2'-Bipyridine]-3-carboxylic acid onto polymeric scaffolds, offering researchers a practical resource for the development of novel functional materials.
Pre-Grafting Considerations: Selecting the Appropriate Polymer and Grafting Strategy
The choice of polymer and grafting strategy is dictated by the desired properties of the final material and the available functional groups on the polymer backbone. Two primary approaches for grafting [2,2'-Bipyridine]-3-carboxylic acid onto polymers are "grafting-to" and "grafting-from".
-
"Grafting-to" involves the covalent attachment of the pre-synthesized [2,2'-Bipyridine]-3-carboxylic acid molecule to a polymer with complementary reactive functional groups, such as amines or hydroxyls.[3] This method is advantageous for its simplicity and the ability to characterize the small molecule ligand prior to attachment.
-
"Grafting-from" utilizes a bipyridine-containing molecule as an initiator for polymerization.[3] This approach allows for the synthesis of well-defined polymer brushes with high grafting densities.
This guide will detail a "grafting-to" protocol via amide bond formation and a "grafting-from" protocol using Atom Transfer Radical Polymerization (ATRP).
Protocol 1: "Grafting-To" via Amide Coupling with Amine-Terminated Polymers
This protocol describes the covalent attachment of [2,2'-Bipyridine]-3-carboxylic acid to an amine-terminated polymer, such as amine-terminated polyethylene glycol (PEG-NH2), using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[4][5]
Causality of Experimental Choices
-
EDC and NHS: EDC is a zero-length crosslinker that activates the carboxyl group of [2,2'-Bipyridine]-3-carboxylic acid, making it susceptible to nucleophilic attack.[6] The addition of NHS stabilizes the activated carboxyl group by forming a semi-stable NHS ester, which then reacts efficiently with the primary amine on the polymer to form a stable amide bond.[5] This two-step process enhances coupling efficiency and minimizes side reactions.[5]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a suitable solvent as it can dissolve both the polar bipyridine ligand and many common polymers. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated carboxylic acid.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of reagents by moisture.
Experimental Workflow Diagram
Caption: Workflow for "grafting-to" via amide coupling.
Detailed Protocol
-
Reagent Preparation:
-
Dissolve [2,2'-Bipyridine]-3-carboxylic acid (1.5 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve EDC (1.5 eq.) and NHS (1.5 eq.) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Slowly add the EDC/NHS solution to the [2,2'-Bipyridine]-3-carboxylic acid solution with continuous stirring.
-
Allow the activation reaction to proceed at room temperature for 1-4 hours.
-
-
Coupling to Amine-Terminated Polymer:
-
Dissolve the amine-terminated polymer (1 eq.) in anhydrous DMF in a separate flask under an inert atmosphere.
-
Add the activated [2,2'-Bipyridine]-3-carboxylic acid solution dropwise to the polymer solution.
-
Let the reaction mixture stir at room temperature for 24-48 hours.
-
-
Purification of the Grafted Polymer:
-
Remove the DMF under reduced pressure.
-
Redissolve the crude product in an appropriate solvent (e.g., deionized water for water-soluble polymers).
-
Purify the product by dialysis against deionized water for 2-3 days to remove unreacted reagents and byproducts. Alternatively, size exclusion chromatography can be used for purification.
-
Lyophilize the purified solution to obtain the final bipyridine-grafted polymer.
-
| Parameter | Value | Rationale |
| Stoichiometry (Bpy-COOH:EDC:NHS:Polymer-NH2) | 1.5 : 1.5 : 1.5 : 1 | Excess of coupling reagents ensures efficient activation of the carboxylic acid. |
| Solvent | Anhydrous DMF | Good solvent for reactants; minimizes hydrolysis of activated ester. |
| Reaction Temperature | Room Temperature | Sufficient for amide bond formation without promoting side reactions. |
| Reaction Time | 24-48 hours | Allows for complete reaction between the activated ester and the polymer amine groups. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture contamination and deactivation of reagents. |
Protocol 2: "Grafting-From" via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a "grafting-from" approach where [2,2'-Bipyridine]-3-carboxylic acid is first converted into an ATRP initiator. This initiator is then used to polymerize a desired monomer, resulting in a polymer with a bipyridine moiety at one end.
Causality of Experimental Choices
-
Initiator Synthesis: The carboxylic acid is first reacted with a molecule containing both a hydroxyl group and an ATRP-initiating moiety (e.g., 2-hydroxyethyl 2-bromo-2-methylpropanoate) via an esterification reaction. This covalently links the bipyridine to the ATRP initiator.
-
ATRP: ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[7][8] The bipyridine ligand on the initiator can also participate in the ATRP catalytic cycle, potentially influencing the polymerization kinetics.[9]
-
Catalyst System: A copper(I) halide (e.g., CuBr) and a nitrogen-based ligand (e.g., PMDETA or a bipyridine derivative) are commonly used as the catalyst system for ATRP.[3]
Experimental Workflow Diagram
Caption: Workflow for "grafting-from" via ATRP.
Detailed Protocol
Part A: Synthesis of the Bipyridine-Functionalized ATRP Initiator
-
Reagent Preparation:
-
Dissolve [2,2'-Bipyridine]-3-carboxylic acid (1 eq.) and 2-hydroxyethyl 2-bromo-2-methylpropanoate (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) as a catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
-
Esterification:
-
Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Purification of the Initiator:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part B: ATRP of a Monomer
-
Reaction Setup:
-
To a Schlenk flask, add the bipyridine-functionalized ATRP initiator (1 eq.), the desired monomer (e.g., 100 eq.), and the ligand (e.g., PMDETA, 1 eq.).
-
Add the solvent (e.g., anisole).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Under an inert atmosphere, add the copper(I) bromide (CuBr) catalyst (1 eq.).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
| Parameter | Value | Rationale |
| Initiator:Monomer:Catalyst:Ligand | 1 : 100 : 1 : 1 | Typical stoichiometry for controlled ATRP; can be adjusted to target different molecular weights. |
| Solvent | Anisole, Toluene, or DMF | Should be able to dissolve all components and be inert to the reaction conditions. |
| Reaction Temperature | 60-110 °C | Dependent on the monomer and catalyst system used. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for controlled radical polymerization to prevent termination by oxygen. |
Characterization of Bipyridine-Grafted Polymers
Successful grafting can be confirmed by a combination of spectroscopic and chromatographic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For amide coupling, the appearance of a new absorption band around 1650 cm⁻¹ (amide I, C=O stretch) and a band around 1540 cm⁻¹ (amide II, N-H bend) confirms the formation of the amide linkage. The disappearance of the broad O-H stretch from the carboxylic acid is also indicative of a successful reaction.[10][11][12]
-
For esterification in the initiator synthesis, a new C=O stretching band for the ester will appear around 1735 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of characteristic proton signals from the bipyridine moiety in the polymer spectrum is a clear indication of successful grafting. The integration of these signals relative to the polymer backbone signals can be used to quantify the degree of functionalization.[13][14]
-
¹³C NMR: The appearance of new carbon signals corresponding to the bipyridine ring and the newly formed amide or ester carbonyl group provides further confirmation.
-
-
Gel Permeation Chromatography (GPC):
-
GPC can be used to analyze the molecular weight and molecular weight distribution of the polymers. In the "grafting-from" approach, GPC is essential to confirm that the polymerization was controlled.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low grafting efficiency in amide coupling | - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated ester due to moisture.- Steric hindrance at the polymer chain end. | - Increase the reaction time for the activation step.- Ensure all reagents and solvents are anhydrous.- Increase the excess of coupling reagents. |
| Broad molecular weight distribution in ATRP | - Impurities in the monomer or solvent.- Loss of active chain ends.- Inefficient initiation. | - Purify the monomer and solvent before use.- Ensure the reaction is thoroughly degassed.- Use a more active catalyst system. |
| Difficulty in removing byproducts (DCC/DCU) | - DCU is poorly soluble in many organic solvents. | - Use diisopropylcarbodiimide (DIC) instead of DCC, as the corresponding urea is more soluble.[15] |
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Why might my EDC-NHS coupling of PLGA to PEG be failing? [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]
-
ResearchGate. (PDF) Modification of HTPB (α,ω-dihydroxypolybutadiene) by esterification, silanization, epoxidation and hydrogenation. [Link]
- Google Patents. WO2017136333A1 - Amidoamine and polyamide curing agents, compositions, and methods.
-
PubMed. Synthesis and characterization of thermoresponsive polyamidoamine-polyethylene glycol-poly(D,L-lactide) core-shell nanoparticles. [Link]
-
National Institutes of Health. Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Yonsei University. Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. [Link]
-
PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]
-
ResearchGate. Synthesis and characterization of PEPO grafted carboxymethyl guar and carboxymethyl tamarind as new thermo-associating polymers | Request PDF. [Link]
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Royal Society of Chemistry. Ring-opening polymerization of functionalized aliphatic bicyclic carbonates. [Link]
-
ResearchGate. Synthetic procedure followed for the preparation of the ATRP initiator,... [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubChem. (2,2'-Bipyridine)-5-carboxylic acid. [Link]
-
National Institutes of Health. Drug-Initiated Ring-Opening Polymerization of O-Carboxyanhydrides for the Preparation of Anticancer Drug-Poly(O-Carboxyanhydride) Nanoconjugates. [Link]
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]
-
Wiley-VCH. Synthesis of Peptide/Polymer Conjugates by Solution ATRP of Butylacrylate using an Initiator-Modified Cyclic D. [Link]
-
MDPI. Ring-Opening Polymerization—An Introductory Review. [Link]
-
Carnegie Mellon University. ATRP in Protic Media. [Link]
- Google Patents.
-
Reddit. EDC/NHS coupling. [Link]
-
Opotek. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. [Link]
-
Taylor & Francis Online. Synthesis of Conjugated Polymer Containing Bipyridine and Oxadiazole Groups and Its Metal Ion Sensing Property. [Link]
-
ResearchGate. For change of ester terminated PLGA to carboxylic acid terminate , can i use the commercial methods of ester conversion? [Link]
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
International Journal of Modern Communication Technologies & Research. To assess the validity of Fourier transform infra-red spectroscopy (FTIR) for identifying polymer composition of spun bonded non. [Link]
-
MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]
-
ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... [Link]
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- 1. Drug-Initiated Ring-Opening Polymerization of O-Carboxyanhydrides for the Preparation of Anticancer Drug-Poly(O-Carboxyanhydride) Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 3. Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. reddit.com [reddit.com]
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- 8. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
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- 11. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]
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- 15. peptide.com [peptide.com]
Troubleshooting & Optimization
troubleshooting impurities in [2,2'-Bipyridine]-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of [2,2'-Bipyridine]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important molecule. Here, we leverage our expertise to provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Impurities from Palladium-Catalyzed Cross-Coupling Reactions
The most common synthetic routes to the [2,2'-bipyridine] core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While powerful, these reactions are often accompanied by characteristic side reactions that generate persistent impurities.
Question 1: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the starting pyridine boronic acid without the boronic acid group. What is this impurity and how can I prevent it?
Answer: This common impurity is the result of a side reaction known as protodeboronation .
Causality and Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This is a well-documented undesired side reaction in Suzuki-Miyaura couplings involving boronic acids.[1][2] For heteroaromatic boronic acids like 2-pyridine boronic acid derivatives, the mechanism can be particularly facile. Under neutral pH conditions, these compounds can form a zwitterionic species, which is highly susceptible to rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated byproduct.[1]
Troubleshooting & Prevention:
-
pH Control: The stability of the pyridine boronic acid is highly pH-dependent. The zwitterionic form, which readily undergoes protodeboronation, is most prevalent at neutral pH. Shifting the pH to either acidic or basic conditions can suppress the formation of this reactive intermediate and thus minimize protodeboronation.[1]
-
Reaction Conditions: Carefully optimize reaction temperature and time. Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation.
-
Choice of Base: The base used in the Suzuki-Miyaura reaction can influence the rate of protodeboronation. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.[3]
Question 2: I am observing a significant amount of a high-molecular-weight impurity that appears to be a dimer of my starting materials. What is happening?
Answer: You are likely observing the formation of homocoupling products .
Causality and Mechanism: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple with each other. This can occur with either the organoboron compound or the organohalide.[4][5] The mechanism can be complex, but it is generally favored by conditions that lead to the formation of palladium(0) species in the presence of a high concentration of one of the coupling partners before the catalytic cycle for the desired cross-coupling can efficiently proceed.[6]
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent relative to the halide. This can help to ensure that the palladium catalyst preferentially reacts in the desired cross-coupling pathway.
-
Slow Addition: Adding one of the coupling partners (often the boronic acid) slowly to the reaction mixture can help to maintain a low concentration of that reagent, disfavoring homocoupling.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling and homocoupling. More electron-rich and sterically bulky ligands can sometimes suppress homocoupling.
-
Catalyst Pre-activation: Ensure that the palladium(0) catalyst is efficiently generated and active. Issues with pre-catalyst reduction can sometimes lead to side reactions.[7]
Question 3: My final product is contaminated with a persistent, greasy impurity that is difficult to remove by crystallization. What could this be?
Answer: If you are using a phosphine-based palladium catalyst, this impurity could be the phosphine oxide or other degradation products of the ligand.
Causality and Mechanism: Triphenylphosphine and other phosphine ligands are susceptible to oxidation to their corresponding phosphine oxides, especially at elevated temperatures and in the presence of air. These phosphine oxides are often crystalline but can also be waxy or oily, making them difficult to remove by standard crystallization.
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phosphine ligand.
-
Purification Strategy:
-
Column Chromatography: Phosphine oxides can often be separated from the desired product by column chromatography on silica gel.
-
Acid-Base Extraction: If your product has a carboxylic acid group, you can often use acid-base extraction to separate it from the neutral phosphine oxide. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The bipyridine carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving the phosphine oxide in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Question 4: How do I remove residual palladium from my final product? My product is a pale yellow or grey powder, suggesting metal contamination.
Answer: Residual palladium is a common issue in products synthesized via cross-coupling reactions.[8] Its removal is critical, especially for pharmaceutical applications.[9]
Troubleshooting & Removal Protocols:
| Method | Description | Advantages | Disadvantages |
| Activated Carbon | Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium. | Simple, inexpensive. | Can sometimes adsorb the product as well, leading to yield loss. |
| Scavenger Resins | These are solid supports functionalized with groups that chelate palladium (e.g., thiol- or phosphine-based resins).[10] | High efficiency and selectivity for palladium. | Can be expensive. |
| Chemical Washes | Washing the organic solution of the product with aqueous solutions of reagents like N-acetyl cysteine or thiourea can extract the palladium. | Can be very effective. | May require optimization of conditions. |
| Crystallization | While often insufficient on its own, careful crystallization can significantly reduce palladium levels, especially if the metal is not strongly coordinated to the product.[8] | Simple and scalable. | Often not sufficient to meet strict regulatory limits for palladium.[8] |
Recommended Protocol for Palladium Removal using a Scavenger Resin:
-
Dissolve the crude [2,2'-Bipyridine]-3-carboxylic acid in a suitable solvent (e.g., DMF, DMSO, or a mixture of THF/water).
-
Add the recommended amount of a palladium scavenger resin (e.g., a thiol-functionalized silica gel).
-
Stir the suspension at room temperature or slightly elevated temperature for several hours (consult the manufacturer's guidelines).
-
Filter off the resin and wash it with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to recover the purified product.
Section 2: Impurities from Precursor Synthesis and Subsequent Reactions
The carboxylic acid functionality is often introduced by hydrolysis of a nitrile precursor. This step, as well as potential downstream reactions, can introduce specific impurities.
Question 5: My product contains a significant amount of a neutral compound that I believe is the corresponding amide. Why did this form and how can I get rid of it?
Answer: This is likely the [2,2'-Bipyridine]-3-carboxamide , resulting from incomplete hydrolysis of the nitrile precursor, [2,2'-Bipyridine]-3-carbonitrile.
Causality and Mechanism: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[11] If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.
Troubleshooting & Prevention:
-
Drive the Hydrolysis to Completion:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help to ensure complete conversion of the amide to the carboxylic acid.
-
Increase Concentration of Acid/Base: Using a higher concentration of the acid or base catalyst can accelerate the hydrolysis of the amide.
-
-
Purification:
-
Acid-Base Extraction: This is the most effective way to separate the acidic product from the neutral amide impurity. As described in Question 3, dissolve the mixture in an organic solvent and extract with an aqueous base. The carboxylic acid will be extracted into the aqueous phase, leaving the amide in the organic layer. Acidification of the aqueous layer will then precipitate the pure [2,2'-Bipyridine]-3-carboxylic acid.
-
Question 6: During my purification or subsequent reaction at high temperature, I am seeing the formation of 2,2'-bipyridine. What is causing this?
Answer: This is likely due to the decarboxylation of your product.
Causality and Mechanism: Pyridine carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, especially those with the carboxylic acid group at the 2- or 4-position.[12][13][14] While the 3-carboxylic acid is generally more stable, decarboxylation can still occur under harsh thermal conditions, particularly in the presence of certain metals or in high-boiling solvents.[13]
Troubleshooting & Prevention:
-
Avoid Excessive Heat: During purification (e.g., distillation of solvents) and subsequent reactions, use the lowest possible temperatures.
-
Solvent Choice: Be mindful of the boiling point of your solvent. Using a lower-boiling solvent, if possible, can help to avoid thermally induced decarboxylation.
-
pH Control: The rate of decarboxylation can be influenced by pH. In some cases, converting the carboxylic acid to its salt by adding a base can increase its thermal stability.
Analytical Characterization
Question 7: How can I best analyze my sample for the presence of these impurities?
Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended for comprehensive purity analysis.
-
¹H NMR Spectroscopy: NMR is a powerful tool for identifying and quantifying impurities.[15] The aromatic region of the ¹H NMR spectrum of [2,2'-Bipyridine]-3-carboxylic acid is complex, but the signals for the impurities discussed above will have distinct chemical shifts that can be used for their identification. For example, the protodeboronated impurity will show a simpler spectrum corresponding to a monosubstituted pyridine ring coupled to an unsubstituted pyridine ring. The amide impurity will have characteristic broad signals for the -NH₂ protons.
-
HPLC: HPLC is an excellent technique for determining the purity of the sample and for quantifying the levels of impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The carboxylic acid product is quite polar, so careful method development is necessary to achieve good peak shape and resolution from polar impurities.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting impurities in the synthesis of [2,2'-Bipyridine]-3-carboxylic acid.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry, 41(9), 3419-3434. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PubMed Central. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands - Chemical Methodologies. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]
-
Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. - ResearchGate. Available at: [Link]
-
Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
Decarboxylation of 2,2'-Bipyridinyl-4,4'-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - NIH. Available at: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. Available at: [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]
-
Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity - PubMed. Available at: [Link]
-
Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3'-dicarboxy-2,2'-bipyridine ligand - Pharmacia. Available at: [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC - PubMed Central. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents.
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
-
1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions - The Royal Society of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
(1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions - PubMed. Available at: [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing). Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available at: [Link]
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- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarboxylation [organic-chemistry.org]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Metal Complexation with [2,2'-Bipyridine]-3-carboxylic acid
Welcome to the technical support center for optimizing reaction conditions for metal complexation with [2,2'-Bipyridine]-3-carboxylic acid (Bpy-3-COOH). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing novel metal complexes with this versatile ligand. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-quality results.
Section 1: Frequently Asked Questions (FAQs)
Here we address the common initial hurdles and foundational questions that arise during the synthesis of metal complexes with [2,2'-Bipyridine]-3-carboxylic acid.
Q1: What are the primary coordination modes of [2,2'-Bipyridine]-3-carboxylic acid?
A1: [2,2'-Bipyridine]-3-carboxylic acid is a versatile ligand that offers multiple coordination modes, primarily dictated by the reaction's pH. The two key sites are the bidentate nitrogen atoms of the bipyridine rings and the carboxylate group. At low pH, the carboxylic acid is protonated and less likely to coordinate, favoring N,N'-chelation by the bipyridine moiety. As the pH increases, the carboxylic acid deprotonates to a carboxylate, which can then coordinate to the metal center, potentially leading to bridging between metal centers or acting as a tridentate ligand.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. A primary consideration is the pH of your reaction mixture. If the pH is too low, the bipyridine nitrogens may be protonated, hindering their ability to coordinate with the metal ion. Conversely, if the pH is too high, many metal ions will precipitate as hydroxides, removing them from the reaction.[1] Another common issue is the choice of solvent, which can affect the solubility of both the ligand and the metal salt. Finally, suboptimal stoichiometry or reaction temperature can also lead to incomplete reaction and reduced yields.
Q3: I am observing a mixture of products. How can I improve the selectivity of my reaction?
A3: Product mixtures often arise from the multiple coordination possibilities of the ligand. To enhance selectivity, precise control over the reaction pH is crucial. Running the reaction under buffered conditions can help maintain the desired protonation state of the ligand. The choice of the metal-to-ligand ratio is also critical. For example, a 1:3 metal-to-ligand ratio will favor the formation of tris-bipyridyl complexes, [M(bipy)3]n+.[2] Temperature can also influence selectivity; running the reaction at a lower temperature may favor the thermodynamically more stable product.
Q4: How does the choice of metal salt anion (e.g., chloride, nitrate, perchlorate) affect the complexation?
A4: The counter-ion of the metal salt can play a significant role. Some anions, like chloride, can coordinate to the metal center, potentially blocking sites for the bipyridine ligand or becoming incorporated into the final complex.[3] Other anions, such as perchlorate or triflate, are weakly coordinating and less likely to interfere with the desired complexation. If you suspect anion interference, consider using a metal salt with a non-coordinating anion.
Q5: What are the best solvents for this type of complexation reaction?
A5: The ideal solvent will dissolve both the metal salt and the [2,2'-Bipyridine]-3-carboxylic acid. Due to the polar nature of the ligand's carboxylic acid group, polar solvents are generally preferred. Water, ethanol, methanol, and acetonitrile are common choices.[4] The solvent's ability to coordinate with the metal ion can also influence the reaction; solvents with high donor numbers can compete with the bipyridine ligand for coordination sites.[4] In some cases, a mixture of solvents may be necessary to achieve optimal solubility for all reactants.
Section 2: Troubleshooting Guides
This section provides systematic approaches to overcoming common experimental challenges.
Guide 2.1: Issue - Poor Solubility of Reactants
Poor solubility of either the ligand or the metal salt is a frequent obstacle. This guide provides a logical flow for addressing this issue.
Step-by-Step Troubleshooting:
-
Solvent Screening: Begin by testing the solubility of your specific [2,2'-Bipyridine]-3-carboxylic acid and metal salt in a range of common polar solvents (Water, Methanol, Ethanol, DMF, DMSO).
-
pH Adjustment: The solubility of [2,2'-Bipyridine]-3-carboxylic acid is highly pH-dependent. In acidic conditions, the carboxylic acid is protonated, while in basic conditions, it is deprotonated. Adjusting the pH of the solvent can significantly improve solubility.
-
Solvent Mixtures: If a single solvent is not effective, try binary mixtures. For example, a water/ethanol mixture can often provide a good balance of polarity.
-
Temperature Increase: Gently warming the solvent can increase the solubility of the reactants. However, be cautious as excessive heat can lead to decomposition or side reactions.
Diagram: Troubleshooting Poor Reactant Solubility
Caption: A workflow for systematically addressing reactant solubility issues.
Guide 2.2: Issue - Undesired Precipitation During Reaction
Precipitation during the reaction can indicate the formation of an insoluble complex, metal hydroxide, or unreacted starting material.
Step-by-Step Troubleshooting:
-
Characterize the Precipitate: Isolate the precipitate and analyze it (e.g., by IR spectroscopy, elemental analysis) to determine its identity.
-
Metal Hydroxide Precipitation: If the precipitate is a metal hydroxide, the reaction pH is too high.[1] Lower the pH or use a buffer to maintain it within the optimal range for your specific metal ion.
-
Insoluble Product Formation: If the desired complex is precipitating, this can be advantageous for purification. However, if it hinders the reaction, consider a more solubilizing solvent system.
-
Starting Material Precipitation: If the starting materials are precipitating, this indicates a solubility issue that needs to be addressed as outlined in Guide 2.1.
Table: Recommended pH Ranges for Common Metal Ions
| Metal Ion | Typical Oxidation State | Recommended pH Range | Potential Issues at High pH |
| Iron | +2, +3 | 2-4 | Precipitation of Iron(III) hydroxide |
| Copper | +2 | 4-6 | Precipitation of Copper(II) hydroxide |
| Ruthenium | +2, +3 | 3-7 | Formation of hydroxo-bridged species |
| Zinc | +2 | 5-8 | Precipitation of Zinc hydroxide |
| Lanthanides | +3 | 5-7 | Precipitation of Lanthanide hydroxides |
Note: These are general guidelines and the optimal pH may vary depending on the specific reaction conditions.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in the optimization process.
Protocol 3.1: pH-Dependent UV-Vis Titration to Determine Optimal Complexation pH
This experiment helps identify the pH at which complex formation is maximized by monitoring changes in the UV-Vis spectrum. Bipyridine complexes often exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible region, which can be used to track complex formation.[2]
Materials:
-
Stock solution of [2,2'-Bipyridine]-3-carboxylic acid in a suitable solvent (e.g., 1 mM in 50:50 water/ethanol).
-
Stock solution of the metal salt (e.g., 0.1 M).
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions in cuvettes, each containing the same concentration of the ligand and a specific pH buffer.
-
Add a small, constant amount of the metal salt solution to each cuvette to achieve the desired metal-to-ligand ratio (e.g., 1:3).
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes).
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 300-800 nm).
-
Plot the absorbance at the wavelength of the MLCT peak against the pH. The pH at which the absorbance is maximal corresponds to the optimal pH for complexation.
Diagram: Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for complexation using UV-Vis spectroscopy.
References
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
-
Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2749. [Link]
-
Al-Khafaji, Y. F., & Jarad, A. J. (2022). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Chemical Methodologies, 6(1), 1-11. [Link]
-
Ugwoke, O. J., et al. (2021). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Advanced Research in Chemical Science, 8(11), 1-7. [Link]
-
Li, B., et al. (2018). A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design, 18(11), 6818-6827. [Link]
-
Li, Y., et al. (2012). Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Transition Metal Chemistry, 37(4), 347-352. [Link]
-
Reddy, R., et al. (2017). Optimization of the reaction conditions. Asian Journal of Organic Chemistry, 6(11), 1632-1639. [Link]
-
Li, Y., et al. (2019). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 24(23), 4248. [Link]
-
Rizk, H. F. (2019). Solvent effect on complexation reactions. In A new outlook on the role of solvent. IntechOpen. [Link]
-
Lee, S., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 679. [Link]
-
Janiak, C., et al. (1999). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Lee, S., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
van Driel, T. B., et al. (2021). Ligand-Field Effects in a Ruthenium(II) Polypyridyl Complex Probed by Femtosecond X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters, 12(50), 12098-12103. [Link]
-
Kowalewski, M., et al. (2020). Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy. The Journal of Physical Chemistry B, 124(26), 5479-5487. [Link]
-
Das, A., et al. (2007). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Polyhedron, 26(15), 4109-4118. [Link]
-
Filo. (2026). effect of ph on complexation reaction. Retrieved from [Link]
-
van der Meer, M., et al. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 60(23), 18045-18056. [Link]
-
Lee, S., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
NCERT. (n.d.). Chemistry (Class XII). Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Solubility of Bipyridine Carboxylic Acids
Welcome to the technical support center for [2,2'-Bipyridine]-3-carboxylic acid and its structural analogs. As a leading supplier of high-purity reagents for research and development, we understand that realizing the full potential of these versatile compounds begins with overcoming a fundamental experimental hurdle: solubility. Their unique molecular structure, which is invaluable for applications in coordination chemistry, catalysis, and materials science, is also the source of their characteristically poor solubility in many common solvents.[1][2]
This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive set of tools and field-tested insights to address these solubility challenges head-on. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and tailor these methods to your specific experimental needs.
Part 1: Understanding the Core Problem — Why is This Compound So Insoluble?
FAQ: I'm struggling to dissolve [2,2'-Bipyridine]-3-carboxylic acid in both aqueous and organic solvents. What is happening at the molecular level?
The solubility challenge stems from the molecule's dual chemical nature. It contains both acidic functional groups (the carboxylic acid, -COOH) and basic functional groups (the nitrogen atoms on the pyridine rings). This combination makes the molecule amphoteric and allows it to exist as a zwitterion —a molecule with both a positive and a negative charge—at a specific pH known as the isoelectric point (pI).
In this zwitterionic state, strong intermolecular electrostatic interactions and hydrogen bonding occur, creating a stable crystal lattice structure that is difficult for solvent molecules to break apart. This is analogous to the high melting points and poor non-polar solvent solubility of amino acids. Consequently, the compound is often poorly soluble in water near neutral pH and in many common organic solvents.[3]
The key to enhancing solubility is to disrupt this zwitterionic state by forcing the molecule into a single, charged form (either as a cation or an anion), which is more readily solvated by polar solvents.
Caption: Protonation states of bipyridine carboxylic acid at different pH values.
Part 2: Troubleshooting Guide — Step-by-Step Solubility Protocols
This section provides four distinct, actionable strategies to overcome solubility issues. Your choice of method will depend on the solvent system and pH constraints of your subsequent experiment.
Q1: How can I dissolve the compound in an AQUEOUS solution?
For aqueous systems, pH adjustment is the most powerful and direct tool.[4][5]
Strategy A: Basic Conditions (Carboxylate Salt Formation)
This is often the most effective method for achieving high aqueous solubility. By raising the pH, you deprotonate the carboxylic acid group, forming a highly water-soluble carboxylate salt.[6]
Experimental Protocol:
-
Preparation: Weigh the desired amount of [2,2'-Bipyridine]-3-carboxylic acid into a sterile container.
-
Solvent Addition: Add a portion of your target aqueous buffer or deionized water (e.g., 50-70% of the final volume). The compound will likely remain as a suspension.
-
Titration with Base: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.
-
Dissolution: Continue adding the base until the solid material is fully dissolved. The solution will become clear.
-
Final Adjustment: Adjust the pH to your desired experimental value (ensure it remains sufficiently high to maintain solubility) and bring the solution to its final volume.
Pro-Tip: For a 10 mM solution, starting with a buffer at pH 8.0 or higher will often lead to direct dissolution without the need for additional base.
| Parameter | Recommendation | Rationale |
| Choice of Base | NaOH, KOH | Strong bases that ensure complete deprotonation. |
| Starting pH | > 8.0 | Safely above the pKa of the carboxylic acid group. |
| Caution | Check for precipitation | If the final experimental pH is lower, the compound may precipitate out. Always test on a small scale. |
Strategy B: Acidic Conditions (Pyridinium Salt Formation)
This method can also increase aqueous solubility by protonating the basic pyridine nitrogens to form a soluble pyridinium salt.[5][7]
Experimental Protocol:
-
Preparation: Weigh the desired amount of [2,2'-Bipyridine]-3-carboxylic acid into a sterile container.
-
Solvent Addition: Add a portion of your target aqueous buffer or deionized water (e.g., 50-70% of the final volume).
-
Titration with Acid: While stirring, add a suitable acid dropwise. A 1 M solution of Hydrochloric Acid (HCl) is a common choice.
-
Dissolution: Continue adding the acid until the solid material is fully dissolved.
-
Final Adjustment: Adjust the solution to its final volume. Be aware that the required pH may be very low (typically pH < 2).
Pro-Tip: This method is generally less favored than basic dissolution unless your experiment specifically requires highly acidic conditions. The molecule's solubility can be a complex function of pH, sometimes decreasing in mildly acidic conditions before increasing again at very low pH.
Q2: My experiment is pH-sensitive. How can I dissolve the compound in a MIXED AQUEOUS-ORGANIC system?
Strategy C: Co-Solvent Systems
When extreme pH is not viable, a co-solvent system is an excellent alternative. The strategy involves dissolving the compound in a small amount of a water-miscible polar aprotic solvent first, and then carefully diluting this stock with the aqueous medium.
Experimental Protocol (DMSO-First Method):
-
Preparation: Weigh the [2,2'-Bipyridine]-3-carboxylic acid into a suitable container.
-
Organic Dissolution: Add a minimal volume of high-purity Dimethyl Sulfoxide (DMSO) to completely dissolve the solid. Gentle warming or sonication can assist, but be cautious of temperature effects on your compound.
-
Aqueous Dilution: While vortexing or stirring vigorously, slowly add the aqueous buffer of your choice to the DMSO concentrate. Add the buffer to the DMSO, not the other way around, to minimize precipitation.
-
Final Concentration: Bring the solution to its final desired volume.
Note: An isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, has a reported solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2) using this method.
| Recommended Co-Solvents | Key Properties |
| DMSO (Dimethyl Sulfoxide) | Excellent solubilizing power; highly polar aprotic.[1] |
| DMF (Dimethylformamide) | Strong solvent, often effective when DMSO is not.[1] |
| NMP (N-Methyl-2-pyrrolidone) | Lower toxicity alternative with strong solubilizing power. |
| Ethanol | Common, less harsh co-solvent, may be less effective.[8] |
Caution: The final concentration of the organic co-solvent may affect your experiment (e.g., cell viability, enzyme activity). Always run appropriate vehicle controls.
Q3: I need to dissolve the compound in a NON-AQUEOUS ORGANIC solvent for a chemical reaction. How can I do this?
Strategy D: Organic Salt Formation
For use in organic synthesis (e.g., coupling reactions), where the proton of the carboxylic acid can interfere, converting it to an organic-soluble salt is a highly effective strategy. This is achieved by adding a non-nucleophilic organic base.
Experimental Protocol:
-
Preparation: Add the [2,2'-Bipyridine]-3-carboxylic acid and your chosen dry, polar aprotic solvent (e.g., Acetonitrile, THF, Dichloromethane) to the reaction vessel under an inert atmosphere (if required).
-
Base Addition: Add 1.1 to 2.2 equivalents of a suitable organic base, such as Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Dissolution: Stir the mixture. The formation of the triethylammonium (or other) carboxylate salt should render the compound soluble in the organic medium.[3] This solution can then be used directly in your subsequent synthetic steps.
Pro-Tip: This method not only solubilizes the compound but also activates the carboxylate group for certain types of reactions. One researcher noted that adding triethylamine to a suspension in acetonitrile, followed by heating, made a similar zwitterionic compound soluble in MeOH, MeCN, and DMSO.[3]
Part 3: Strategy Selection Workflow & Summary
Use the following flowchart and summary table to select the optimal solubilization strategy for your specific application.
Sources
- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up of [2,2'-Bipyridine]-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of [2,2'-Bipyridine]-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this valuable compound from bench-scale to larger-scale production. We will focus on a robust and scalable synthetic route, providing in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction to the Synthetic Strategy
The synthesis of unsymmetrical bipyridines, such as [2,2'-Bipyridine]-3-carboxylic acid, presents unique challenges in achieving high regioselectivity and purity at scale. A highly effective and scalable approach is the Negishi cross-coupling reaction. This method is renowned for its functional group tolerance and generally mild reaction conditions, making it a preferred choice for complex heterocyclic syntheses.[1]
Our recommended synthetic pathway involves three key stages:
-
Preparation of Precursors : Synthesis of a suitable protecting group-bearing 2-bromo-3-pyridinecarboxylate and the corresponding 2-pyridylzinc reagent.
-
Negishi Cross-Coupling : The palladium-catalyzed cross-coupling of the two precursors to form the protected [2,2'-bipyridine]-3-carboxylate.
-
Deprotection and Purification : Removal of the protecting group and purification of the final [2,2'-Bipyridine]-3-carboxylic acid.
This guide will dissect each stage, offering solutions to potential scale-up bottlenecks.
Visualizing the Scale-Up Workflow
Caption: A flowchart illustrating the three main stages of the scalable synthesis of [2,2'-Bipyridine]-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is a Negishi coupling recommended for the scale-up of this specific bipyridine derivative?
A1: The Negishi coupling offers several advantages for this synthesis at scale.[1] It demonstrates excellent tolerance for a wide range of functional groups, including the ester group used to protect the carboxylic acid.[1] The reaction conditions are generally milder compared to other coupling methods like Stille coupling, which can require high temperatures and uses toxic organotin reagents.[1] Furthermore, pyridylzinc reagents are relatively easy to prepare and handle, and their reactivity can be modulated.[2]
Q2: Is it necessary to protect the carboxylic acid group?
A2: Yes, protecting the carboxylic acid is crucial. The acidic proton of an unprotected carboxylic acid is incompatible with the organometallic (organozinc) reagent used in the Negishi coupling, as it would lead to protonolysis of the reagent and prevent the cross-coupling reaction.[3] Esterification, for instance with methanol to form a methyl ester, is a common and scalable protection strategy.[4]
Q3: What are the primary safety concerns when preparing the 2-pyridylzinc reagent at a larger scale?
A3: The preparation of the 2-pyridylzinc reagent often involves the use of highly reactive organolithium reagents like n-butyllithium or tert-butyllithium for the initial lithiation of 2-bromopyridine, followed by transmetalation with a zinc salt (e.g., ZnCl₂).[5] Butyllithium is pyrophoric and reacts violently with water and air.[5] On a large scale, meticulous control of an inert atmosphere (nitrogen or argon) and temperature is paramount to prevent thermal runaways. The addition of butyllithium should be slow and controlled, with efficient stirring and cooling.
Q4: My final product is highly polar. What is a good starting point for purification at scale?
A4: The high polarity of [2,2'-Bipyridine]-3-carboxylic acid makes purification by traditional normal-phase silica gel chromatography challenging. On a large scale, crystallization is often the most cost-effective method. If chromatographic purification is necessary, reversed-phase chromatography using a C18-functionalized stationary phase with a mobile phase of water and a polar organic solvent (like acetonitrile or methanol), often with an acidic modifier like formic acid to improve peak shape, is a good starting point.
Troubleshooting Guide
Section 1: Precursor Synthesis
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield during esterification of 2-bromo-3-pyridinecarboxylic acid. | Incomplete reaction due to insufficient catalyst or reaction time. Hydrolysis of the ester during workup. | Ensure anhydrous conditions. Use a slight excess of the alcohol and a suitable acid catalyst (e.g., H₂SO₄). Monitor the reaction by TLC or HPLC until completion. During workup, neutralize the acid catalyst carefully at low temperatures to prevent ester hydrolysis.[6] |
| Inconsistent yields in the formation of 2-pyridylzinc chloride. | Incomplete lithiation of 2-bromopyridine. Moisture in the reaction setup. Inactive zinc salt. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated butyllithium. Ensure the zinc chloride is anhydrous. The use of solid, air-stable 2-pyridylzinc reagents, such as pivalates or dioxane complexes, can improve reproducibility.[2][7] |
Section 2: Negishi Cross-Coupling
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Sluggish or incomplete coupling reaction at scale. | Catalyst deactivation. Poor mass transfer. Low reaction temperature. | Degas all solvents and reagents thoroughly to remove oxygen. Use a robust palladium catalyst and ligand system (e.g., Pd(dba)₂ with a suitable phosphine ligand like XPhos).[8] Ensure efficient stirring to maintain a homogeneous mixture, especially if the organozinc reagent is not fully soluble. A slight increase in temperature may be necessary, but monitor for byproduct formation. |
| Significant formation of homocoupled byproducts (2,2'-bipyridine and a dicarboxylic bipyridine). | Imbalance in the rate of transmetalation and reductive elimination. Presence of oxygen. | Ensure the dropwise addition of the organozinc reagent to the mixture of the aryl bromide and palladium catalyst. This maintains a low concentration of the organozinc reagent, minimizing homocoupling. Rigorous exclusion of air is critical. |
| Dehalogenation of the starting 2-bromo-3-pyridinecarboxylate. | Presence of protic impurities. Side reaction of the catalyst. | Ensure all reagents and solvents are anhydrous. The presence of water can lead to protonolysis of the organozinc reagent, and the resulting zinc hydride species can cause dehalogenation. |
Section 3: Deprotection and Purification
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete hydrolysis of the methyl ester. | Insufficient base or acid. Short reaction time. | For base-catalyzed hydrolysis (e.g., with LiOH or NaOH), use a sufficient excess of the base and allow for adequate reaction time, monitoring by HPLC. For acid-catalyzed hydrolysis, use a strong acid like HCl and ensure the reaction goes to completion.[9] |
| Difficulty in isolating the product after hydrolysis. | The product is soluble in the aqueous phase, especially if the pH is not at the isoelectric point. | After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of [2,2'-Bipyridine]-3-carboxylic acid to induce precipitation. The product can then be isolated by filtration.[6] |
| Product is contaminated with residual palladium. | Inefficient removal during workup. | After the coupling reaction, a quench with a solution of a sulfur-containing ligand (e.g., thiourea) can help precipitate palladium. Alternatively, the crude product can be treated with activated carbon or passed through a silica plug before the final purification step. |
| Final product is off-color. | Presence of persistent colored impurities from the coupling reaction. | Treatment with activated carbon in a suitable solvent can often remove colored impurities. Recrystallization from an appropriate solvent system is also highly effective for color removal. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-bromo-3-pyridinecarboxylate
This protocol is adapted from standard esterification procedures.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 2-bromo-3-pyridinecarboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 15 °C.
-
Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Neutralization: Slowly add the residue to a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography if necessary.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol is a general guideline for Negishi coupling.[1]
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to anhydrous THF. Stir for 15-20 minutes.
-
Addition of Electrophile: Add the methyl 2-bromo-3-pyridinecarboxylate (1.0 eq) to the catalyst mixture.
-
Addition of Nucleophile: Slowly add a solution of 2-pyridylzinc chloride (1.1-1.3 eq) in THF to the reaction mixture at room temperature over 1-2 hours. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Hydrolysis and Purification of [2,2'-Bipyridine]-3-carboxylic Acid
-
Hydrolysis: Dissolve the crude methyl [2,2'-bipyridine]-3-carboxylate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to 40-60 °C and stir until the hydrolysis is complete (monitor by HPLC).
-
Solvent Removal: Remove the organic solvent (THF) under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and carefully add aqueous HCl (e.g., 1M or 2M) dropwise with vigorous stirring to adjust the pH to the isoelectric point (typically around pH 3-4 for bipyridine carboxylic acids).[10] A precipitate will form.
-
Isolation: Stir the slurry at low temperature for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual impurities.
-
Drying: Dry the purified [2,2'-Bipyridine]-3-carboxylic acid under vacuum at an elevated temperature (e.g., 50-60 °C).
Visualizing the Negishi Catalytic Cycle
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of [2,2'-Bipyridine]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of [2,2'-Bipyridine]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important molecule. As a key building block and a highly versatile chelating ligand, the purity of [2,2'-Bipyridine]-3-carboxylic acid is paramount. However, its synthesis is often accompanied by the formation of challenging side products.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis, minimize impurity formation, and achieve high-purity material.
Section 1: Overview of Synthetic Strategies and Key Challenges
The synthesis of asymmetrically substituted bipyridines like [2,2'-Bipyridine]-3-carboxylic acid typically involves two key transformations: the formation of the bipyridine core and the installation or unmasking of the carboxylic acid functionality. The order of these steps defines the overall strategy and influences the side product profile.
The most common approaches involve the coupling of two different pyridine rings, often through metal-catalyzed cross-coupling reactions. The classic Ullmann reaction, utilizing copper, and modern variations using palladium or nickel catalysts are frequently employed.[1][2] A significant challenge in these reactions is the inherent ability of the bipyridine product to act as a ligand for the metal catalyst, which can lead to a decrease in catalytic activity and lower yields.[3]
Caption: High-level synthetic strategies for [2,2'-Bipyridine]-3-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.
Q1: My reaction yield is consistently low, and I recover a significant amount of my 2-halopyridine starting material. What's causing this?
A1: This is a classic symptom of catalyst deactivation or insufficient reactivity. Several factors could be at play:
-
Causality (Catalyst Inhibition): The bipyridine product you are forming is an excellent chelating ligand. It can strongly coordinate to the active metal center of your catalyst (e.g., Cu, Pd, Ni), effectively sequestering it from the catalytic cycle and halting the reaction.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.
-
Slow Addition of Starting Material: Add the limiting reagent slowly over several hours. This keeps the instantaneous concentration of the product low, reducing the rate of catalyst inhibition.
-
Ligand Choice (for Pd/Ni): In modern cross-coupling reactions, the choice of ligand is critical. A ligand that binds more strongly to the metal than your bipyridine product may be necessary to maintain catalytic activity.
-
Reaction Temperature: For Ullmann-type reactions, ensure the temperature is high enough. Traditional Ullmann couplings often require harsh conditions and high temperatures to proceed effectively.[2] However, be mindful of potential decarboxylation at excessive temperatures (see Q3).
-
Q2: My LC-MS and NMR data show an impurity with a mass of M+18 (from the desired product) and a broad singlet in the 7-8 ppm range. What is this impurity and how do I get rid of it?
A2: This impurity is almost certainly the corresponding amide ([2,2'-Bipyridine]-3-carboxamide), arising from the incomplete hydrolysis of a nitrile precursor. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[4]
-
Causality (Incomplete Hydrolysis): The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and can require more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the initial hydration of the nitrile.[5]
-
Troubleshooting Steps:
-
Extend Reaction Time & Increase Temperature: The simplest solution is to prolong the hydrolysis step. Heating the reaction under reflux for an extended period (12-24 hours) is common.
-
Increase Acid/Base Concentration: Ensure a sufficient stoichiometric excess of your acid (e.g., 6-12M HCl) or base (e.g., 6M NaOH) is used to drive the reaction to completion.
-
Purification: If the amide is already formed, it can be difficult to separate from the carboxylic acid due to similar polarities. A careful pH-controlled extraction can be effective. The carboxylic acid is significantly more acidic than the amide. By adjusting the pH of the aqueous solution to ~3-4, the carboxylic acid will be protonated and less soluble, potentially allowing for its selective precipitation or extraction into an organic solvent, while the more basic amide may remain in the aqueous phase.
-
Q3: My final product contains 2,2'-bipyridine as a major impurity. How is this forming and how can I prevent it?
A3: The presence of 2,2'-bipyridine strongly suggests that decarboxylation (the loss of CO₂) is occurring.
-
Causality (Thermal Instability): Aromatic carboxylic acids, particularly those with heteroatoms that can stabilize an anionic intermediate, can undergo decarboxylation at high temperatures. This is often a significant issue during the reaction workup or purification steps, such as distillation or recrystallization from high-boiling solvents.
-
Troubleshooting Steps:
-
Moderate Reaction Temperatures: Avoid excessive temperatures (>200 °C) during the coupling reaction if possible. Modern catalytic systems that operate under milder conditions are advantageous.[2]
-
Avoid High-Temperature Distillation: Do not attempt to purify the final carboxylic acid product by distillation. Its boiling point is high, and significant degradation will occur.
-
Careful Recrystallization: When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product and avoid prolonged periods at reflux. Choose solvents with appropriate boiling points. While DMF and DMSO are effective for dissolving the product, their high boiling points can promote decarboxylation if not handled carefully.[6]
-
Purification: The resulting 2,2'-bipyridine is much less polar and non-acidic. It can be easily removed from the desired product via an acid-base extraction. Dissolve the crude mixture in a dilute base (e.g., 1M NaOH), wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the neutral 2,2'-bipyridine, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid product.
-
Q4: My product has a persistent color (e.g., green, brown, or black), even after recrystallization. What is this, and how can I obtain a white solid?
A4: Persistent color is typically due to residual metal from the coupling catalyst (e.g., copper or palladium).[6] These metals can form highly colored coordination complexes with the bipyridine product.
-
Causality (Metal Chelation): The product is a strong chelating agent and will bind tightly to any residual metal ions, making them difficult to remove by standard crystallization alone.
-
Troubleshooting Steps:
-
Aqueous Ammonium Hydroxide Wash: During the workup, wash the reaction mixture (or a solution of the crude product) with aqueous ammonium hydroxide. Ammonia forms very stable, water-soluble complexes with copper ions (e.g., [Cu(NH₃)₄]²⁺), which can effectively strip the metal from your product into the aqueous phase.
-
Treatment with Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently for 15-30 minutes, and then filter through a pad of Celite®. The carbon can adsorb metal-containing byproducts.[6]
-
Use of Scavenger Resins: For precious metals like palladium, specialized scavenger resins containing thiol or amine functionalities can be used to selectively bind and remove the metal from a solution of the product.
-
Caption: Troubleshooting workflow for common impurities.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common side products in an Ullmann-type synthesis of [2,2'-Bipyridine]-3-carboxylic acid, and how can I identify them?
A: The side product profile depends on the specific starting materials. A common route is the coupling of a 2-halopyridine with a 3-cyanopyridine, followed by hydrolysis. The most common impurities are summarized below.
| Impurity | Chemical Name | Likely Origin | Key Analytical Signature (LC-MS) |
| Starting Material | e.g., 2-Bromo-3-cyanopyridine | Incomplete reaction | Expected mass of starting material |
| Homocoupling Product | 3,3'-Dicyano-2,2'-bipyridine | Self-coupling of starting material | Dimerized mass of the cyanopyridine |
| Amide Intermediate | [2,2'-Bipyridine]-3-carboxamide | Incomplete nitrile hydrolysis[4] | M+1 (product) - 1, or M+18 (from water addition) |
| Decarboxylation Product | 2,2'-Bipyridine | Thermal degradation | M+1 (product) - 45 (loss of COOH) |
| Metal Complexes | (Product)ₓ-Mₙ | Residual catalyst[6] | Not always seen by MS; visual color |
Q: What is the most robust method for purifying the final product?
A: A multi-step approach is often best.
-
Initial Workup: After the reaction is complete, perform an initial aqueous wash. If copper was used, an ammonia wash is highly recommended.
-
Acid-Base Extraction: This is the most powerful technique. Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Wash this basic aqueous solution with an organic solvent like CH₂Cl₂ or EtOAc to remove any neutral organic impurities (e.g., 2,2'-bipyridine, unreacted starting materials).
-
Precipitation: Cool the clean aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is around 3-4. The protonated [2,2'-Bipyridine]-3-carboxylic acid is poorly soluble in water and will precipitate out as a solid.
-
Final Polish: Collect the solid by filtration, wash with cold water and a non-polar solvent (like hexane or ether) to remove surface impurities, and dry under vacuum. If needed, a final recrystallization from a solvent system like DMF/water or ethanol/water can be performed, but with careful temperature control to prevent decarboxylation.[6]
Q: How can I confirm the purity and identity of my final product?
A: A combination of techniques is essential for full characterization.
-
¹H NMR: This is the primary tool for structural confirmation and purity assessment. Look for the characteristic aromatic splitting patterns of the asymmetrically substituted bipyridine rings. The absence of peaks corresponding to starting materials or side products (e.g., the symmetrical 2,2'-bipyridine) is a key indicator of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying trace impurities. You should see a single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for your product.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to the literature.
-
Elemental Analysis (C, H, N): Provides the empirical formula of your compound. The experimental values should be within ±0.4% of the calculated values for the pure substance.
Section 4: Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Users should consult relevant Safety Data Sheets (SDS) for all reagents.
Protocol 1: Synthesis via Ullmann Coupling and Hydrolysis
This protocol describes the synthesis starting from 2-chloronicotinonitrile and 2-bromopyridine.
Step 1: Ullmann Coupling to form 3-Cyano-2,2'-bipyridine
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add copper powder (2.0 eq.), 2-chloronicotinonitrile (1.0 eq.), and dry DMF.
-
Heat the mixture to 120 °C.
-
Add 2-bromopyridine (1.1 eq.) dropwise to the heated suspension over 1 hour.
-
Maintain the reaction at 120-130 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a 20% aqueous ammonium hydroxide solution and stir for 1 hour. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-cyano-2,2'-bipyridine.
Step 2: Hydrolysis to [2,2'-Bipyridine]-3-carboxylic acid
-
To a round-bottom flask, add the 3-cyano-2,2'-bipyridine from the previous step.
-
Add a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approx. 110 °C) for 12 hours. The reaction should become a clear solution.[4]
-
Workup: Cool the solution in an ice bath. Carefully adjust the pH to ~3.5 using concentrated NaOH or NH₄OH solution. A white solid should precipitate.
-
Stir the suspension in the ice bath for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water, ethanol, and diethyl ether.
-
Dry the solid in a vacuum oven at 60 °C overnight.
-
Self-Validation: The final product should be a white to off-white crystalline solid. Expected yield is typically 60-75% over the two steps. ¹H NMR should show a complex set of 7 aromatic protons, and LC-MS should show a clean peak corresponding to the protonated molecular ion.
References
-
Mechanism of the formation of carboxylate from alcohols and water catalyzed by a bipyridine-based ruthenium complex: a computational study. PubMed Central, National Center for Biotechnology Information. [Link]
- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof.
-
The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes. Royal Society of Chemistry. [Link]
-
Exploring the Synthesis Landscape of 2,3'-Bipyridine for Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
2,2'-Bipyridine. Organic Syntheses. [Link]
-
The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate. [Link]
-
[2,2'-Bipyridine]-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885. PubChem, National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
- US5387713A - Process for purification of carboxylic acids.
-
20.7: Chemistry of Nitriles. Chem LibreTexts. [Link]
-
The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Royal Society of Chemistry. [Link]
-
The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... ResearchGate. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
(PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. ResearchGate. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]
-
ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]
- US2255421A - Process for purification of carboxylic acids.
-
Knoevenagel Condensation. Chem-Station Int. Ed. [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]
-
Determination of Impurities in Bioproduced Succinic Acid. ResearchGate. [Link]
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- 6. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
Technical Support Center: Optimizing [2,2'-Bipyridine]-3-carboxylic acid for Advanced Optoelectronic Devices
Welcome to the technical support resource for [2,2'-Bipyridine]-3-carboxylic acid (BPy-3CA). This guide is designed for researchers and professionals in materials science, chemistry, and drug development who are incorporating this versatile molecule into functional devices. As a bidentate chelating ligand with a carboxylic acid anchoring group, BPy-3CA offers unique opportunities for interfacial engineering in devices like Perovskite Solar Cells (PSCs), Organic Light-Emitting Diodes (OLEDs), and novel sensors.
This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting, helping you diagnose experimental issues, optimize performance, and ensure the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and use of [2,2'-Bipyridine]-3-carboxylic acid.
Q1: What is the primary function of [2,2'-Bipyridine]-3-carboxylic acid in optoelectronic devices?
A: Its primary function is as an interfacial modifier or a ligand. The two nitrogen atoms of the bipyridine unit act as a bidentate ligand, capable of coordinating with metal ions, while the carboxylic acid group serves as a robust anchoring point to metal oxide surfaces (like TiO₂, SnO₂, or perovskites).[1][2] This dual functionality allows it to passivate surface defects, improve charge extraction, and enhance the overall stability and efficiency of the device.[1][3][4]
Q2: How critical is the purity of [2,2'-Bipyridine]-3-carboxylic acid for device performance?
A: Purity is absolutely critical. Impurities from the synthesis, such as residual catalysts (e.g., palladium), unreacted starting materials, or side-products, can act as charge traps or non-radiative recombination centers, severely degrading device efficiency and stability.[5] Synthesis often involves steps that can be challenging to fully purify.[6] We strongly recommend verifying purity via ¹H NMR, ¹³C NMR, and mass spectrometry before use. For high-performance devices, consider techniques like sublimation or recrystallization for final purification.
Q3: What are the best practices for storing [2,2'-Bipyridine]-3-carboxylic acid?
A: Like many functional organic materials, it should be stored in a cool, dark, and dry environment, preferably within a desiccator or a glovebox under an inert atmosphere (N₂ or Ar). This minimizes degradation from moisture, oxygen, and light, which can compromise its electronic properties over time.
Q4: I'm having trouble dissolving the material. What solvents are recommended?
A: [2,2'-Bipyridine]-3-carboxylic acid has limited solubility in common non-polar organic solvents like dichloromethane (DCM) or chloroform due to its polar carboxylic acid group.[7] It shows better solubility in more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). For certain applications, deprotonating the carboxylic acid with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly improve its solubility in a wider range of organic solvents.[7]
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Dimethylformamide (DMF) | High | 153 | Excellent solvent, but must be anhydrous. Common choice for perovskite precursor solutions. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | High boiling point can complicate film drying; often used as an additive. |
| Isopropanol (IPA) | Medium | 82.5 | Can be used for surface treatments but solubility is moderate. |
| Dichloromethane (DCM) | Low | 39.6 | Poor solubility unless deprotonated with a base.[7] |
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental problems.
Issue 1: Poor Film Quality & Morphology
Q: My spin-coated film of BPy-3CA is hazy, contains aggregates, or shows poor surface coverage. What's going wrong?
A: This is a classic issue often rooted in solubility and crystallization kinetics.
-
Causality: Haze and aggregates indicate that the material is crashing out of solution before a uniform film can form. This happens if the solvent is not optimal, the concentration is too high for the chosen solvent, or the solvent evaporates too quickly and erratically.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If using a single solvent, try a co-solvent mixture. For example, adding a small amount of a higher-boiling-point, better-solvating agent like DMF or DMSO to a lower-boiling-point solvent like isopropanol can keep BPy-3CA in solution longer during the spin-coating process.
-
Optimize Concentration: Systematically decrease the concentration of your solution. A lower concentration reduces the likelihood of aggregation.
-
Control the Environment: Humidity can significantly affect film formation.[8] Whenever possible, perform spin-coating in a controlled, low-humidity environment like a glovebox.
-
Modify Spin-Coating Parameters:
-
Lower Spin Speed: A slower speed allows more time for the solvent to evaporate evenly.
-
Slower Acceleration: A gradual ramp-up to the final speed can prevent the solution from being flung off prematurely and promote more uniform spreading.
-
-
Use a Base: As mentioned in the FAQ, adding a stoichiometric amount of a base like DIPEA can deprotonate the carboxylic acid, improving solubility and leading to smoother films.[7]
-
-
Validation: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to confirm that your adjustments have resulted in a uniform, pinhole-free film.
Issue 2: Low Device Efficiency
Q: I've successfully fabricated a device, but the power conversion efficiency (PCE) of my solar cell or the external quantum efficiency (EQE) of my OLED is disappointingly low. Why?
A: Low efficiency points to problems in charge generation, transport, or extraction, where BPy-3CA plays a key interfacial role.
-
Causality: The issue likely lies at the interface where BPy-3CA is applied. Ineffective defect passivation, poor energy level alignment, or an insulatingly thick layer can all hinder device performance.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low device efficiency.
-
Detailed Steps:
-
Optimize Layer Thickness: An overly thick layer of BPy-3CA can act as an insulating barrier, impeding charge transport. Prepare a series of devices where you vary the BPy-3CA solution concentration or spin speed to create films of different thicknesses. Characterize to find the optimal thickness that maximizes performance.
-
Verify Interfacial Binding: Confirm that the carboxylic acid group is properly anchoring to the substrate. The interaction of the carboxyl group with metal atoms (like Pb²⁺ in perovskites) is key to its function.[1] Use Fourier-Transform Infrared Spectroscopy (FTIR-ATR) to look for a shift or disappearance of the O-H stretch and a change in the C=O stretching frequency, indicating deprotonation and binding.[1][2] X-ray Photoelectron Spectroscopy (XPS) can also show a shift in the binding energy of the substrate's metal atoms, confirming the interaction.[1]
-
Assess Defect Passivation: In perovskite solar cells, effective passivation by BPy-3CA should reduce non-radiative recombination.[1] This can be measured by an increase in the photoluminescence quantum yield (PLQY) and a longer charge carrier lifetime in Time-Resolved Photoluminescence (TRPL) measurements of a perovskite film with the BPy-3CA layer compared to a control film without it.[1] If these metrics do not improve, the passivation is not effective.
-
Issue 3: Poor Device Stability & Rapid Degradation
Q: My device performs well initially but degrades quickly when exposed to air, light, or during operation. How can BPy-3CA help, and why might it not be working?
A: BPy-3CA is often used to improve stability, so if degradation is rapid, its application may be suboptimal or it may be participating in an unintended degradation pathway.
-
Causality: In PSCs, degradation is often caused by environmental factors like moisture and oxygen, which attack the perovskite layer.[9] A well-formed BPy-3CA layer should act as a hydrophobic barrier and passivate the surface defects that are often initiation sites for degradation.[10] If it fails to do so, it's likely due to incomplete surface coverage or poor binding.
-
Troubleshooting Steps:
-
Ensure a Pinhole-Free Layer: Revisit the film quality troubleshooting steps (Issue 1). Any pinholes in the BPy-3CA layer will expose the underlying active layer to ambient conditions, nullifying its protective effect.
-
Investigate Chemical Compatibility: While the bipyridine moiety is generally stable, ensure it is not reacting with other components in your device stack under operational stress (e.g., voltage bias, heat). Highly reactive intermediates can sometimes form.[5]
-
Consider Interfacial Engineering: The interaction between the nitrogen atoms of the bipyridine and uncoordinated Pb²⁺ ions helps to passivate defects and stabilize the perovskite crystal structure.[4] This is a crucial mechanism for enhancing stability. If XPS and FTIR data (from Issue 2) do not confirm strong binding, the stabilizing effect will be minimal.
-
Thermal Stress Test: Anneal a BPy-3CA-coated substrate (e.g., perovskite on glass) and a control sample on a hotplate (e.g., at 85 °C) in a controlled atmosphere. Monitor the samples for any color change (e.g., yellowing of the perovskite, indicating degradation to PbI₂). A successful BPy-3CA layer should significantly delay this degradation.
-
Section 3: Standardized Experimental Protocols
Adhering to standardized protocols is key to achieving reproducible results.
Protocol 1: Substrate Cleaning (ITO-coated Glass)
-
Place substrates in a slide holder.
-
Sequentially sonicate for 15 minutes each in a solution of laboratory detergent (e.g., Hellmanex), deionized water, acetone, and finally isopropanol.
-
After the final sonication, immediately dry the substrates with a stream of high-purity nitrogen gas.
-
Treat with UV-Ozone for 15 minutes just prior to film deposition to ensure a hydrophilic, high-energy surface for uniform coating.
Protocol 2: Preparation of BPy-3CA Solution (for Interfacial Layer)
-
Environment: Perform all steps in an inert atmosphere (glovebox). Use anhydrous solvents.
-
Solvent Selection: Choose an appropriate solvent based on your deposition method (e.g., anhydrous isopropanol or DMF).
-
Preparation:
-
Accurately weigh the required amount of BPy-3CA powder.
-
Add the desired volume of anhydrous solvent to achieve the target concentration (e.g., 0.1 - 2 mg/mL).
-
Stir the solution on a hotplate at a mild temperature (e.g., 40-50 °C) for at least 2-4 hours to ensure complete dissolution. Do not use temperatures that could cause degradation.
-
Before use, pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates.
-
Protocol 3: Deposition via Spin-Coating
Caption: A typical two-step spin-coating process for BPy-3CA.
-
Transfer the cleaned substrate to the spin-coater chuck inside a controlled environment.
-
Dispense a sufficient amount of the filtered BPy-3CA solution to cover the substrate surface.
-
Initiate the spin program. A typical two-step program (a slow spread step followed by a fast drying step) is recommended for uniformity.
-
After the program finishes, transfer the substrate to a hotplate for thermal annealing to remove residual solvent and promote film adhesion. The temperature and time should be optimized to be effective without damaging underlying layers.
References
-
2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable display applications. (2024). RSC Publishing. Available at: [Link]
-
Synergistic Effect of Precursor and Interface Engineering Enables High Efficiencies in FAPbI 3 Perovskite Solar Cells. (n.d.). MDPI. Available at: [Link]
-
New dicarboxylic acid bipyridine ligand for ruthenium polypyridyl sensitization of TiO2. (2012). Inorganic Chemistry. Available at: [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2020). Molecules. Available at: [Link]
-
Stability Issues on Perovskite Solar Cells. (n.d.). MDPI. Available at: [Link]
-
Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. (n.d.). RSC Publishing. Available at: [Link]
-
2D interfacial engineering for perovskite PVs: from small devices to solar systems. (n.d.). ResearchGate. Available at: [Link]
- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof. (n.d.). Google Patents.
-
Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. Available at: [Link]
-
Interfacial engineering from material to solvent: A mechanistic understanding on stabilizing alpha-formamidinium lead triiodide perovskite photovoltaics. (n.d.). Infoscience. Available at: [Link]
-
Thin Film Deposition Using Energetic Ions. (n.d.). MDPI. Available at: [Link]
-
Influence of Process Parameters on the Preparation of Pharmaceutical Films by Electrostatic Powder Deposition. (2016). International Journal of Pharmaceutics. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. Available at: [Link]
-
Bifunctional interface engineering for stable perovskite photovoltaics: Synergistic crystallization and defect passivation with a pyridine-3,5-dicarboxylic acid interlayer. (2024). ResearchGate. Available at: [Link]
-
Stability of perovskite materials and devices. (2022). Materials Today. Available at: [Link]
Sources
- 1. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]
- 2. New dicarboxylic acid bipyridine ligand for ruthenium polypyridyl sensitization of TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of process parameters on the preparation of pharmaceutical films by electrostatic powder deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
troubleshooting poor crystallization of [2,2'-Bipyridine]-3-carboxylic acid
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Validation & Comparative
comparing [2,2'-Bipyridine]-3-carboxylic acid with 4-carboxy-2,2'-bipyridine
From the Desk of a Senior Application Scientist: In the intricate world of coordination chemistry and materials science, the 2,2'-bipyridine (bpy) scaffold is a foundational building block. Its true power, however, is unlocked through functionalization. The introduction of a carboxylic acid group, in particular, transforms this simple chelator into a sophisticated tool, enhancing solubility, enabling surface anchoring, and tuning electronic properties.
This guide provides an in-depth comparison of two closely related, yet functionally distinct, isomers: [2,2'-Bipyridine]-3-carboxylic acid and 4-carboxy-2,2'-bipyridine . While separated by only a single carbon position, the placement of the carboxyl group dictates the ligand's electronic character, steric profile, and, ultimately, its suitability for a given application. Understanding these differences is paramount for researchers in catalysis, drug development, and optoelectronics to make informed decisions in ligand design.
At a Glance: Structural and Physicochemical Divergence
The fundamental difference between the 3- and 4-carboxy isomers lies in the electronic communication between the carboxyl group and the bipyridine π-system. The 4-carboxy isomer benefits from direct electronic conjugation, whereas the 3-carboxy isomer's influence is primarily inductive. This core distinction ripples through all their properties.
The Isomeric Advantage: A Comparative Guide to Bipyridine Carboxylic Acids in Solar Cell Performance
For researchers, by a Senior Application Scientist: The precise placement of functional groups within a molecule can dramatically alter its performance in optoelectronic devices. This guide delves into the critical role of bipyridine carboxylic acid isomers as ligands in sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs) and as interfacial layers in Perovskite Solar Cells (PSCs). We will explore how the isomeric configuration of these vital molecular components dictates the overall efficiency and stability of solar energy conversion, supported by experimental evidence and mechanistic insights.
The Critical Role of Isomeric Structure in Dye-Sensitized Solar Cells
In DSSCs, the sensitizing dye is the heart of the device, responsible for light absorption and subsequent electron injection into a semiconductor photoanode, typically titanium dioxide (TiO₂). Bipyridine carboxylic acid ligands are integral to the most common and efficient ruthenium-based sensitizers, such as the renowned N719 dye. The carboxylic acid groups serve as the anchoring points to the TiO₂ surface, establishing the crucial electronic coupling for efficient charge transfer. However, the position of these carboxylic acid groups on the bipyridine framework is not trivial. Different isomers exhibit distinct electronic properties, adsorption geometries, and ultimately, lead to significant variations in solar cell performance.
Unraveling the Performance Puzzle: 4,4'- vs. 5,5'- and Other Isomers
The most extensively studied and utilized isomer is 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-dcbpy). Its symmetric structure and the para-positioning of the carboxylic acids relative to the nitrogen atoms facilitate strong electronic coupling with the TiO₂ conduction band, promoting efficient electron injection.
In contrast, isomers such as 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-dcbpy) have also been investigated. Studies on platinum complexes with these ligands have shown that moving the carboxylic acid groups from the 4,4' to the 5,5' positions results in a lowering of the dye's Lowest Unoccupied Molecular Orbital (LUMO) energy.[1] This can impact the driving force for electron injection and the open-circuit voltage (Voc) of the solar cell. While direct, comprehensive comparisons of a full range of isomers in identical ruthenium sensitizers are limited in the literature, the available data consistently underscores the superiority of the 4,4'-dcbpy ligand in achieving high power conversion efficiencies (PCE).[2]
A comparative study of Ru(II) sensitizers featuring a 4,4',5,5'-tetracarboxy-2,2'-bipyridine ligand against their 4,4'-dicarboxy counterparts revealed that the cells with the tetracarboxy ligand exhibited lower efficiencies (6.16% and 6.23% vs. 7.57% and 8.09%).[2][3] This was attributed to a blue-shifted absorption spectrum on TiO₂, insufficient dye loading, and a less favorable perpendicular orientation of the additional carboxylic acid groups.[3] This highlights a crucial point: more anchoring groups do not necessarily lead to better performance. The geometry of adsorption and its effect on the electronic structure are paramount.
The steric hindrance introduced by substituents on the bipyridine ligand also plays a significant role. For instance, introducing bulky groups at the 6,6'-positions can influence the dye's packing on the TiO₂ surface, which in turn affects charge recombination rates.[4][5] Slower charge recombination is beneficial as it increases the probability of the injected electron being collected at the external circuit, thus improving the overall efficiency.
| Ligand Isomer | Key Features Affecting Performance | Typical Impact on DSSC Parameters |
| 2,2'-bipyridine-4,4'-dicarboxylic acid | Strong electronic coupling, favorable adsorption geometry. | High Jsc, high PCE. |
| 2,2'-bipyridine-5,5'-dicarboxylic acid | Lower LUMO energy compared to 4,4' isomer. | Potentially lower Voc, generally lower PCE.[1] |
| 2,2'-bipyridine-3,3'-dicarboxylic acid | Asymmetric structure can lead to different binding modes. | Performance is highly dependent on the overall dye structure. |
| 4,4',5,5'-tetracarboxy-2,2'-bipyridine | Multiple anchoring points, but can lead to unfavorable orientation and blue-shifted absorption. | Lower Jsc and PCE compared to dicarboxy counterparts.[2][3] |
Table 1. Comparative impact of bipyridine carboxylic acid isomers on DSSC performance.
Mechanistic Insights: Electron Dynamics and Recombination
The isomeric structure of the bipyridine carboxylic acid ligand directly influences the kinetics of two critical processes in DSSCs: electron injection and charge recombination.
-
Electron Injection: The efficiency of electron injection from the photo-excited dye into the TiO₂ conduction band is dependent on the electronic coupling between the dye's LUMO and the semiconductor's electronic states. The 4,4'-dcbpy isomer generally provides a more direct pathway for this injection due to the alignment of the carboxylic acid groups with the π-system of the bipyridine rings.
-
Charge Recombination: After electron injection, the oxidized dye needs to be regenerated by the electrolyte. A competing and detrimental process is charge recombination, where the injected electron in the TiO₂ recombines with the oxidized dye or the electrolyte. The packing of the dye molecules on the TiO₂ surface, which is influenced by the ligand's isomeric structure, plays a crucial role in mitigating this recombination. Densely packed dye layers can create a blocking effect, preventing the electrolyte from reaching the TiO₂ surface and thus reducing recombination.[6]
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe these charge transfer processes.[7][8] By analyzing the impedance spectra of DSSCs with different isomeric sensitizers, one can extract information about the charge transfer resistance at the TiO₂/dye/electrolyte interface, which is directly related to the rate of charge recombination.[7][9]
Figure 2. A conceptual diagram illustrating the role of bipyridine carboxylic acid isomers as passivating agents at the perovskite surface, neutralizing defects and reducing recombination.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental procedures are essential. Below are outlined protocols for the synthesis of a common bipyridine carboxylic acid ligand and the fabrication and characterization of DSSCs.
Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid
A common route for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.
Step-by-Step Methodology:
-
Oxidation: 4,4'-dimethyl-2,2'-bipyridine is refluxed in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction is typically carried out for several hours.
-
Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with ethanol if KMnO₄ is used). The resulting manganese dioxide (in the case of KMnO₄) is removed by filtration.
-
Acidification: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate groups, causing the 2,2'-bipyridine-4,4'-dicarboxylic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as a water/ethanol mixture, to yield the pure dicarboxylic acid.
Fabrication of Dye-Sensitized Solar Cells
Step-by-Step Workflow:
-
Photoanode Preparation: A transparent conductive oxide (TCO) glass (e.g., FTO-coated glass) is cleaned thoroughly. A layer of TiO₂ paste is then deposited on the conductive side using a technique such as screen printing or doctor-blading. The film is then sintered at high temperatures (typically 450-500 °C) to create a porous, crystalline TiO₂ layer.
-
Dye Sensitization: The sintered TiO₂ photoanode is immersed in a solution of the sensitizer dye (e.g., an N719 analogue with the desired bipyridine carboxylic acid isomer) in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) and kept at room temperature for several hours to allow for dye adsorption.
-
Cathode Preparation: A second TCO glass is coated with a thin layer of a platinum catalyst, which serves as the counter electrode.
-
Cell Assembly: The dye-sensitized photoanode and the platinum-coated cathode are assembled into a sandwich-type cell, separated by a thin polymer spacer.
-
Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is injected into the space between the electrodes through pre-drilled holes in the cathode. The holes are then sealed.
Characterization of Solar Cell Performance
The performance of the fabricated DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters are determined from the current density-voltage (J-V) curve:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
Further characterization using Electrochemical Impedance Spectroscopy (EIS) can provide valuable insights into the internal charge transfer kinetics and recombination processes.
Figure 3. A step-by-step workflow for the fabrication and characterization of Dye-Sensitized Solar Cells.
Conclusion
The isomeric form of bipyridine carboxylic acids is a critical design parameter in the development of highly efficient solar cells. In DSSCs, the 4,4'-dicarboxy isomer has consistently demonstrated superior performance due to its favorable electronic properties and adsorption geometry, which promote efficient electron injection and suppress charge recombination. In the realm of perovskite solar cells, these versatile molecules are emerging as effective passivating agents, healing defects at critical interfaces and boosting both efficiency and stability. A thorough understanding of the structure-property relationships of these isomers, guided by systematic experimental comparisons and detailed mechanistic studies, is essential for the rational design of next-generation sensitizers and interfacial materials for advanced solar energy conversion technologies.
References
- Effect of 2,2'-bipyridine-4,4'-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications. (2024). Inorganic and Nano-Metal Chemistry, 1-13.
- Hester, J. F., & House, R. L. (Year). disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions.
- Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells. (2024).
- Jin, L., et al. (2023). 4-biphenylcarboxylic acid as defect passivation for high-efficient perovskite solar cells. Journal of Energy Chemistry, 79, 137-144.
- Chou, C. C., Hu, F. C., Wu, K. L., Duan, T., Chi, Y., Liu, S. H., ... & Chou, P. T. (2014). 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells. Inorganic chemistry, 53(16), 8593–8599.
- Synthesis, structure and properties of [Pt(2,2′-bipyridyl-5,5′-dicarboxylic acid)(3,4-toluenedithiolate)]: Tuning molecular properties for application in dye-sensitised solar cells. (2010). Dalton Transactions, 39(26), 6075-6083.
- Polo, A. S., Itokazu, M. K., & Iha, N. Y. M. (2004). Metal complex sensitizers in dye-sensitized solar cells. Coordination Chemistry Reviews, 248(13-14), 1343-1361.
- Jennings, J. R., Ghicov, A., Peter, L. M., Schmuki, P., & Walker, A. B. (2008). The influence of dye structure on charge recombination in dye-sensitized solar cells. Journal of the American Chemical Society, 130(40), 13343-13353.
- 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) Sensitizers for Dye-Sensitized Solar Cells. (2014). Inorganic Chemistry, 53(16), 8593-8599.
- Wang, Q., Moser, J. E., & Grätzel, M. (2005). Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells. The Journal of Physical Chemistry B, 109(31), 14945-14953.
- Engineering of cis-Ru(II) dyes based on dissymmetric bipyridine ligands for interfacial and light-harvesting optimization. (2012). Dalton Transactions, 41(42), 13079-13088.
- Interface Passivation of a Pyridine-Based Bifunctional Molecule for Inverted Perovskite Solar Cells. (2024).
- Tailoring self-assembled monolayers with post-assembly nicotinic acids for efficient and ultraviolet stable inverted perovskite solar cells. (2024).
- Kern, R., Sastrawan, R., Ferber, J., Stangl, R., & Dyakonov, V. (2002). Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells. Thin Solid Films, 403, 419-422.
- Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. (2024). Inorganics, 12(5), 123.
- Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells. (2021).
- Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes. (2013). Dalton Transactions, 42(41), 14666-14675.
- Comparison of the performance of dye sensitized solar cells fabricated with ruthenium based dye sensitizers: Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium(II) (N719) and tris(bipyridine)ruthenium(II) chloride (Ru-BPY). (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 438-443.
- Bi-molecular kinetic competition for surface passivation in high-performance perovskite solar cells. (2024). Energy & Environmental Science, 17(5), 1570-1579.
- Electron-rich heteroaromatic conjugated bipyridine based ruthenium sensitizer for efficient dye-sensitized solar cells. (2007).
- Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO 2 Nanofibers Photoanodes. (2022).
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2022). JoVE (Journal of Visualized Experiments), (186), e51740.
- Dual Coordination of Ti and Pb Using Bilinkable Ligands Improves Perovskite Solar Cell Performance and Stability. (2022).
- Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells. (2024). ACS Applied Materials & Interfaces, 16(10), 12647-12660.
- Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers. (2023). Scientific Reports, 13(1), 13860.
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A Senior Application Scientist's Guide to Confirming the Binding Mode of [2,2'-Bipyridine]-3-carboxylic Acid to Metal Centers
For researchers, medicinal chemists, and material scientists, the precise coordination of a ligand to a metal center is paramount. It dictates the resulting complex's geometry, electronic properties, reactivity, and, ultimately, its function. The ligand [2,2'-Bipyridine]-3-carboxylic acid presents a fascinating case. While the bipyridine moiety offers a classic bidentate N,N' chelation, the adjacent carboxylic acid group introduces ambiguity. Does it remain a spectator, influencing properties through electronics and sterics, or does it actively participate in coordination? This guide provides an in-depth comparison of the essential experimental methodologies required to definitively answer this question, moving beyond mere procedural steps to explain the underlying scientific rationale.
The Central Question: Bidentate vs. Tridentate Coordination
The core challenge in characterizing complexes of [2,2'-Bipyridine]-3-carboxylic acid lies in distinguishing between two primary binding modes. The first is a bidentate N,N'-chelation , where only the two nitrogen atoms of the bipyridine core bind to the metal center. In this scenario, the carboxylic acid group remains uncoordinated. The second possibility is a tridentate N,N',O-chelation , where one of the carboxylate oxygens also binds to the metal, forming a more rigid, multicyclic structure. A third, less common possibility is a bridging mode , where the carboxylate group coordinates to an adjacent metal center, leading to polynuclear or polymeric structures.
The following sections will detail the experimental workflows to distinguish these possibilities, providing both the "how" and the critical "why" for each technique.
I. X-ray Crystallography: The Definitive Answer
For a crystalline material, single-crystal X-ray diffraction (XRD) provides the most unambiguous determination of molecular structure. It is the gold standard for confirming binding modes.
Causality Behind the Choice
XRD allows for the precise measurement of atomic positions in a crystal lattice, enabling the determination of bond lengths, bond angles, and coordination geometries. This directly visualizes the interactions between the ligand and the metal center, leaving no room for speculation about which atoms are involved in bonding. For instance, in a study of ruthenium(II) complexes with 2,2'-bipyridine-5,5'-dicarboxylic acid, X-ray diffraction definitively showed that the ligand acted as a neutral bidentate donor through the nitrogen atoms of the bipyridine ring[1].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow single crystals of the metal complex suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is then refined to obtain the final atomic positions and thermal parameters.
Data Presentation: Key Crystallographic Parameters
| Parameter | Bidentate N,N'-Chelation | Tridentate N,N',O-Chelation |
| Metal-Ligand Bonds | Two M-N bonds | Two M-N bonds and one M-O bond |
| Coordination Number | Dependent on other ligands | Increased by one vs. bidentate |
| Chelate Ring Size | One 5-membered ring | One 5-membered and one 6- or 7-membered ring |
| Carboxylate Group | C-O bond lengths are similar | One C-O bond is elongated upon coordination |
II. Spectroscopic Methods: Probing the Binding Mode in Solution and Solid State
While XRD is definitive for the solid state, spectroscopic techniques are invaluable for determining the binding mode in solution and for amorphous materials.
A. Infrared (IR) Spectroscopy: A Focus on the Carboxylate
IR spectroscopy is a powerful and accessible tool for probing the coordination of the carboxylate group. The vibrational frequencies of the C=O and C-O bonds in the carboxylic acid are highly sensitive to their chemical environment.
Causality Behind the Choice
An uncoordinated (protonated) carboxylic acid will show a characteristic C=O stretching vibration (ν(C=O)) typically in the range of 1700-1750 cm⁻¹. Upon deprotonation to a carboxylate, this is replaced by two distinct stretches: an asymmetric (νₐₛ(COO⁻)) and a symmetric (νₛ(COO⁻)) stretch. The frequency difference between these two stretches (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate's coordination mode.
-
Ionic (uncoordinated) carboxylate: Δν is typically small.
-
Monodentate carboxylate: Δν is large.
-
Bidentate chelating carboxylate: Δν is smaller than for monodentate.
-
Bridging carboxylate: Δν is comparable to or slightly larger than bidentate.
In a study of ruthenium(II) complexes with salicylate ligands, the difference in the asymmetric and symmetric carboxylate stretches was used to confirm a monodentate coordination mode[2].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For solution studies, a drop of the solution is placed on the crystal and the solvent is allowed to evaporate.
-
Background Collection: A background spectrum of the empty ATR crystal is collected.
-
Sample Spectrum Collection: The sample spectrum is collected and ratioed against the background.
-
Data Analysis: The positions of the νₐₛ(COO⁻) and νₛ(COO⁻) bands are identified and Δν is calculated. This is compared to the free ligand and known coordination compounds.
Data Presentation: Characteristic IR Frequencies
| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Ionic/Uncoordinated | ~1560-1620 | ~1400-1440 | < 200 |
| Monodentate | ~1600-1650 | ~1300-1400 | > 200 |
| Bidentate Chelating | ~1520-1580 | ~1400-1480 | < 150 |
| Bridging | ~1540-1600 | ~1400-1450 | ~150-200 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: A View from the Bipyridine Ring
¹H and ¹³C NMR spectroscopy can provide detailed information about the electronic environment of the bipyridine protons and carbons, which is altered upon coordination.
Causality Behind the Choice
Coordination of the bipyridine nitrogen atoms to a metal center causes a significant downfield shift of the proton signals, particularly for the protons closest to the nitrogen atoms (H6 and H6'). The magnitude of these shifts can provide insights into the metal-ligand bond strength. Furthermore, if the carboxylic acid coordinates, the symmetry of the ligand may be altered, leading to changes in the number and multiplicity of signals. In a study of Pd(II) complexes with pyridine ligands, the chemical shifts of the protons adjacent to the nitrogen were found to be highly sensitive to the coordination environment[3].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O).
-
Spectrum Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts and coupling constants of the bipyridine protons in the complex are compared to those of the free ligand. Changes in symmetry and the appearance of new signals are noted.
Data Presentation: Expected ¹H NMR Shifts
| Proton | Free Ligand (ppm) | Bidentate N,N'-Chelation (ppm) | Tridentate N,N',O-Chelation (ppm) |
| H6' | ~8.7 | Downfield shift | Significant downfield shift |
| H6 | ~8.5 | Downfield shift | Significant downfield shift |
| H4', H4 | ~8.4, ~7.9 | Downfield shift | Downfield shift, potential for inequivalence |
| H5', H5 | ~7.4 | Downfield shift | Downfield shift, potential for inequivalence |
| H3' | ~8.2 | Downfield shift | Significant downfield shift due to proximity to carboxylate |
III. UV-Visible Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the metal complex. While not a direct measure of binding mode, it provides supporting evidence and is crucial for studying complex formation in solution.
Causality Behind the Choice
The coordination of a ligand to a metal center alters the energy of the metal's d-orbitals and the ligand's molecular orbitals. This results in new electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which are often intensely colored. The position and intensity of these bands are sensitive to the coordination environment. A tridentate chelation would be expected to create a different ligand field around the metal ion compared to a bidentate chelation, leading to a shift in the λₘₐₓ of the d-d transitions and MLCT bands.
Experimental Protocol: UV-Vis Titration
-
Stock Solutions: Prepare stock solutions of the metal salt and the ligand in a suitable solvent.
-
Titration: A solution of the metal salt is placed in a cuvette, and its UV-Vis spectrum is recorded. Small aliquots of the ligand solution are then added sequentially, and a spectrum is recorded after each addition.
-
Data Analysis: Changes in the absorbance and λₘₐₓ are monitored. The appearance of new bands corresponding to the complex is observed.
Logical Workflow for Binding Mode Confirmation
The following diagram illustrates a logical workflow for the comprehensive characterization of the binding mode of [2,2'-Bipyridine]-3-carboxylic acid.
Caption: A logical workflow for the experimental determination of the binding mode.
Conclusion
Confirming the binding mode of a potentially multitopic ligand like [2,2'-Bipyridine]-3-carboxylic acid requires a multi-faceted approach. While single-crystal X-ray diffraction offers the most definitive structural information, a combination of spectroscopic techniques is essential for a comprehensive understanding, particularly for non-crystalline materials or for probing behavior in solution. By carefully applying the methodologies outlined in this guide, researchers can confidently elucidate the coordination chemistry of their metal complexes, paving the way for the rational design of new materials and therapeutics.
References
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S. Satyanarayana, et al. (2015). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. RSC Advances, 5(94), 77151-77170. Available at: [Link]
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M. A. Al-Ghamdi, et al. (2022). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Chemical Methodologies, 6(11), 903-916. Available at: [Link]
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A. J. T. D. da Silva, et al. (2014). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions, 43(3), 1134-1140. Available at: [Link]
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Y. Shen, et al. (2009). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. Dalton Transactions, (42), 9326-9335. Available at: [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
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R. A. Palmer & T. S. Piper. (1966). 2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris (2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II). Inorganic Chemistry, 5(5), 864-878. Available at: [Link]
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A. M. Z. Slawin, et al. (2017). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 56(17), 10515-10528. Available at: [Link]
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M. P. D. S. M. Ribeiro, et al. (2019). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 48(21), 7139-7151. Available at: [Link]
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E. C. Constable & C. E. Housecroft. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(21), 5105. Available at: [Link]
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J. Wang, et al. (2012). Bidentate and tridentate metal-ion coordination states within ternary complexes of RB69 DNA polymerase. Protein Science, 21(4), 566-574. Available at: [Link]
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I. G. Shenderovich, et al. (2023). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridinium Cation. International Journal of Molecular Sciences, 24(13), 10526. Available at: [Link]
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M. P. D. S. M. Ribeiro, et al. (2019). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 48(21), 7139-7151. Available at: [Link]
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Z. Trávníček, et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4683. Available at: [Link]
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Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Available at: [Link]
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Y. Zhao, et al. (2020). Syntheses, crystal structures and properties of three transition metal coordination compounds based on 2,2ʹ-Bipyridine-3,3ʹ,6,6ʹ-tetracarboxylic acid. Inorganica Chimica Acta, 502, 119339. Available at: [Link]
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Y. Shen, et al. (2009). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (42), 9326-9335. Available at: [Link]
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A. M. T. D. P. V. Cabral, et al. (2021). Complexation Behavior of Pinene–Bipyridine Ligands towards Lanthanides: The Influence of the Carboxylic Arm. Molecules, 26(11), 3326. Available at: [Link]
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Y. Shen, et al. (2009). 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions - Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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J. Li, et al. (2020). Self-Assembly by Tridentate or Bidentate Ligand: Synthesis and Vapor Adsorption Properties of Cu(II), Zn(II), Hg(II), and Cd(II) Complexes. Crystals, 11(1), 13. Available at: [Link]
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R. Zibaseresht & M. K. Amini. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available at: [Link]
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A Comparative Guide to the Electrochemical Behavior of [2,2'-Bipyridine]-3-carboxylic Acid and Its Esters
For researchers and professionals in drug development and materials science, understanding the electrochemical nuances of heterocyclic compounds is paramount for designing novel catalysts, sensors, and electronically active molecules. Among these, the 2,2'-bipyridine (bpy) scaffold is a cornerstone, renowned for its chelating properties and rich redox chemistry. The functionalization of this core, particularly at the 3-position with a carboxylic acid or its ester derivatives, offers a powerful tool to modulate its electronic properties. This guide provides an in-depth electrochemical comparison of [2,2'-Bipyridine]-3-carboxylic acid and its corresponding esters, grounded in established principles and supported by experimental insights from related systems.
Introduction: The Significance of the Bipyridine Core and its Functionalization
The 2,2'-bipyridine unit is a privileged ligand in coordination chemistry, celebrated for its ability to form stable complexes with a vast array of metal ions.[1] The resulting metal complexes are central to applications ranging from photoredox catalysis to electrochemiluminescence and molecular electronics. The electrochemical behavior of these complexes is not solely governed by the metal center; the electronic nature of the bipyridine ligand plays a critical role.[2] Electron transfer processes can be localized on the metal, the ligand, or be delocalized across the entire molecule.
Functionalization of the bipyridine ring system with substituents allows for the fine-tuning of its electronic properties. Electron-donating groups (EDGs) increase the electron density on the bipyridine core, making it easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering oxidation more difficult and reduction more facile.[3] This principle is the theoretical bedrock for the comparisons drawn in this guide.
The Electrochemical Landscape: Carboxylic Acid vs. Ester Substitution
The introduction of a carboxylic acid (-COOH) or an ester group (-COOR) at the 3-position of the [2,2'-bipyridine] core significantly influences its redox properties. Both are considered electron-withdrawing groups, yet their electronic effects are not identical, leading to discernible differences in their electrochemical signatures.
The Inductive and Resonance Effects at Play
The electrochemical behavior of these compounds is dictated by a combination of inductive and resonance effects. The carboxylic acid and ester functionalities exert a net electron-withdrawing effect on the bipyridine ring system. This is primarily due to the electronegativity of the oxygen atoms and the resonance delocalization of the π-electrons of the pyridine rings into the carbonyl group.
-
[2,2'-Bipyridine]-3-carboxylic acid: The carboxylic acid group is a potent electron-withdrawing substituent. Its presence is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the bipyridine core.
-
[2,2'-Bipyridine]-3-carboxylic acid esters (e.g., methyl or ethyl ester): Ester groups are also electron-withdrawing, but generally to a lesser extent than the corresponding carboxylic acid. The alkyl group of the ester is weakly electron-donating, which slightly mitigates the overall electron-withdrawing character of the substituent compared to the proton of the carboxylic acid.
This fundamental difference in electron-withdrawing strength is the primary driver for the variations in their redox potentials.
Comparative Electrochemical Analysis: A Data-Driven Perspective
While direct, side-by-side electrochemical data for the free ligands is not extensively reported, the principles of substituent effects are well-documented in the context of their metal complexes. The trends observed in these complexes provide a strong inferential basis for the behavior of the free ligands.
| Compound | Expected First Reduction Potential (vs. unsubstituted bipyridine) | Key Electronic Influence |
| [2,2'-Bipyridine] | Baseline | Reference compound with no substituent effects. |
| [2,2'-Bipyridine]-3-carboxylic acid | Less Negative | The strongly electron-withdrawing carboxylic acid group significantly lowers the LUMO energy of the bipyridine core. This facilitates the acceptance of an electron, shifting the reduction potential to a less negative value. In the context of metal complexes, ligands with carboxylic acid functionalities have been shown to make oxidation of the metal center more difficult.[4] This is a direct consequence of the ligand withdrawing electron density from the metal. |
| [2,2'-Bipyridine]-3-carboxylic acid methyl ester | Less Negative (but more negative than the acid) | The methyl ester group is also electron-withdrawing, leading to a reduction potential that is less negative than that of unsubstituted bipyridine. However, the weakly electron-donating nature of the methyl group slightly counteracts the withdrawing effect of the carbonyl, making the overall substituent effect less pronounced than that of the carboxylic acid. Therefore, the reduction potential is expected to be at a slightly more negative value compared to the carboxylic acid analogue. |
| [2,2'-Bipyridine]-3-carboxylic acid ethyl ester | Less Negative (but more negative than the acid) | Similar to the methyl ester, the ethyl ester is electron-withdrawing. The slightly greater inductive effect of the ethyl group compared to the methyl group is generally considered to have a minor impact on the overall electronic properties in this context. Thus, its reduction potential is anticipated to be very close to that of the methyl ester. |
Note: The exact redox potentials are highly dependent on experimental conditions such as the solvent, supporting electrolyte, and pH (especially for the carboxylic acid). The qualitative comparison presented here is based on the established electronic effects of the substituents.
Experimental Protocol: Probing the Electrochemical Behavior via Cyclic Voltammetry
To empirically validate the theoretical comparisons, cyclic voltammetry (CV) is the technique of choice. It provides valuable information about the redox potentials and the reversibility of the electron transfer processes.
Step-by-Step Experimental Methodology
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 1 mM) of [2,2'-Bipyridine]-3-carboxylic acid, its methyl ester, and its ethyl ester in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
The solvent must contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity and minimize IR drop.[5]
-
-
Electrochemical Cell Setup:
-
Utilize a standard three-electrode cell configuration.[5]
-
Working Electrode: A glassy carbon electrode is a common choice for organic electrochemistry.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used. It is crucial to report the reference electrode used, as potentials are relative.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.
-
-
-
Deoxygenation:
-
Before each experiment, thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. This is critical as dissolved oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[5]
-
-
Cyclic Voltammetry Measurement:
-
Perform a background scan of the solvent and supporting electrolyte to identify any potential interfering peaks.
-
Introduce the analyte solution into the cell.
-
Scan the potential from an initial value where no faradaic current flows towards more negative potentials to observe the reduction events. The scan should then be reversed to observe the corresponding oxidation of the reduced species.
-
Typical scan rates range from 20 to 200 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer and the stability of the generated radical anions.[5]
-
-
Data Analysis:
-
From the resulting voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa). The formal reduction potential (E°') can be estimated as the average of Epc and Epa for a reversible couple.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox event. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.
-
Logical Relationships and Causality
The relationship between the substituent's electronic nature and the resulting electrochemical properties is a clear cause-and-effect relationship.
Conclusion and Future Directions
For researchers in drug development, the ability to modulate redox potentials can be crucial for designing molecules that interact with specific biological targets or for controlling their metabolic stability. In materials science, this tunability is key to developing novel catalysts with tailored reactivity and for engineering the energy levels of organic electronic materials. Future work should focus on obtaining precise, comparative experimental data for these free ligands under standardized conditions to further refine our understanding and predictive capabilities.
References
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Loeb, C. K. (2022). Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamides. UC San Diego. Retrieved from [Link]
- Priyarega, S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. RSC Advances, 7(26), 15789-15806.
- Kupper, S., et al. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: A Combined Spectroscopic and Computational Study. Inorganic Chemistry, 60(23), 18011–18021.
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Wikipedia contributors. (2023, December 19). Photoredox catalysis. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
- Margavio, H. R. M., et al. (2023). Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. Inorganic Chemistry, 62(5), 2011–2024.
- Fatur, S. M., et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18366–18374.
- Garrido-Charles, A., et al. (2019).
- El-tabl, A. S., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 8(15), 13835–13854.
- Thorp, H. H., et al. (1987). Synthesis and Electrochemistry of 2,t'-Bipyridyl Complexes of Dioxorhenium( V). Inorganic Chemistry, 26(22), 3767–3772.
- Nakagawa, T., et al. (2021). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Molecules, 26(21), 6649.
- Das, S., et al. (2019). The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions, 48(36), 13734–13745.
- Elsby, M. R., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Organometallics, 43(10), 1258–1272.
- Bentley, C. L., et al. (2020). Electrochemical Reduction of [Ni(Mebpy)3]2+. Elucidation of the Redox Mechanism by Cyclic Voltammetry and Steady-State Voltammetry in Low Ionic Strength Solutions. ChemRxiv.
- Botta, C., et al. (2015). 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. New Journal of Chemistry, 39(10), 7628–7632.
- De-cheng, Z., et al. (2014). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Electrochemical Science, 9, 139-150.
- Rotundo, L., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 417.
- Kaim, W. (2001). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry, 40(6), 1154–1156.
- Thorp, H. H., et al. (1987). Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. DTIC.
- Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes.
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University of Massachusetts Amherst. (n.d.). Cyclic Voltammetry of [Ru(bipy)3]2+. Retrieved from [Link]
- Juris, A., et al. (1996). Trifluoromethyl-substituted 2,2'-bipyridine ligands. Synthetic control of excited-state properties of ruthenium(II) tris-chelate complexes. Inorganic Chemistry, 35(19), 5430–5438.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [2,2'-Bipyridine]-3-carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate [2,2'-Bipyridine]-3-carboxylic Acid Quantification
[2,2'-Bipyridine]-3-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and catalysis. Its precise and accurate quantification is paramount in various stages of research and development, from reaction monitoring and purity assessment to formulation analysis and pharmacokinetic studies. The choice of analytical methodology can profoundly impact the reliability of these measurements. This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of [2,2'-Bipyridine]-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Furthermore, this document outlines a comprehensive cross-validation protocol. As projects evolve, it is not uncommon for analytical methodologies to be updated or for samples to be analyzed across different laboratories. Cross-validation is the formal process of demonstrating that two distinct analytical methods yield comparable results, ensuring data integrity and consistency throughout the lifecycle of a project.[1][2]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. Below is a comparative overview of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the quantification of [2,2'-Bipyridine]-3-carboxylic acid.
Methodology Deep Dive
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the analysis of non-volatile and thermally stable compounds like [2,2'-Bipyridine]-3-carboxylic acid. The separation is typically achieved on a reversed-phase column, where the analyte partitions between a polar mobile phase and a non-polar stationary phase. The bipyridine moiety in the molecule contains a strong chromophore, allowing for sensitive detection using a UV detector.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required. For carboxylic acids, derivatization is sometimes employed to enhance ionization efficiency and, consequently, sensitivity in the mass spectrometer.
3. UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more cost-effective technique that relies on the principle of light absorption by the analyte in a solution. The pyridine ring system in [2,2'-Bipyridine]-3-carboxylic acid exhibits distinct UV absorbance maxima, which can be used for quantification based on a calibration curve. While less selective than chromatographic methods, it can be a valuable tool for rapid analysis of relatively pure samples. The UV/Vis spectrum for a similar compound, 2,2'-Bipyridine-5,5'-dicarboxylic acid, shows maximum absorbance at 249 nm and 298 nm.
Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of pyridine carboxylic acid derivatives. The presented data is a synthesis from published methods for structurally similar compounds and serves as a representative comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | References |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | [3][4][5] |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL | [3][5][6] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | [3][4] |
| Precision (% RSD) | < 2% | < 10% | < 3% | [4][5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.3 µg/mL | [5][6] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~0.9 µg/mL | [5][6] |
| Specificity | High (with proper method development) | Very High | Low to Moderate | |
| Cost per Sample | Moderate | High | Low | |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
The following are detailed, representative protocols for the quantification of [2,2'-Bipyridine]-3-carboxylic acid using each of the discussed techniques. These protocols are intended as a starting point and should be optimized and fully validated for your specific application.
Sample Preparation for Chromatographic Analysis
For polar aromatic carboxylic acids, sample preparation is crucial for robust and reproducible results. A "dilute and shoot" approach is often feasible for cleaner sample matrices.[7]
-
Stock Solution Preparation: Accurately weigh and dissolve [2,2'-Bipyridine]-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing [2,2'-Bipyridine]-3-carboxylic acid with the mobile phase to a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the chromatographic system.
Protocol 1: HPLC-UV Method
This protocol outlines a stability-indicating reversed-phase HPLC method. Stability-indicating methods are crucial as they can resolve the main analyte from its potential degradation products.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorbance maximum of [2,2'-Bipyridine]-3-carboxylic acid (determined by UV scan, likely around 250 nm and 300 nm).
-
Injection Volume: 10 µL.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of [2,2'-Bipyridine]-3-carboxylic acid.
Protocol 2: LC-MS/MS Method
This protocol describes a sensitive method for quantification, which may be necessary for trace-level analysis.
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
-
Column and Mobile Phase: Similar to the HPLC-UV method, but ensure all solvents are MS-grade.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized). Molecules with free carboxyl groups often yield an [M-H]⁻ ion in negative mode.[9]
-
MS/MS Parameters:
-
MRM Transitions: Determine the precursor ion (the molecular ion of the analyte) and the most stable product ions after collision-induced dissociation. This will be specific to [2,2'-Bipyridine]-3-carboxylic acid.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of [2,2'-Bipyridine]-3-carboxylic acid.
Protocol 3: UV-Vis Spectrophotometric Method
This protocol is suitable for rapid quantification of relatively pure samples.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable non-absorbing solvent in the UV range of interest (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of [2,2'-Bipyridine]-3-carboxylic acid across the UV spectrum (e.g., 200-400 nm).
-
Prepare a blank solution (solvent only) and a series of calibration standards of known concentrations.
-
Measure the absorbance of the blank and each calibration standard at the λmax.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is essential when data from two or more different analytical methods will be compared or combined.[10] The objective is to ensure that the results are comparable and that no systematic bias exists between the methods.
When to Perform Cross-Validation:
-
When a new analytical method is introduced to replace an existing one.
-
When samples from a single study are analyzed at different laboratories.
-
When data from different analytical techniques (e.g., HPLC-UV and LC-MS) need to be correlated.
Cross-Validation Experimental Protocol (HPLC-UV vs. LC-MS)
This protocol outlines a procedure to cross-validate an established HPLC-UV method with a newly developed LC-MS method.
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparability of the methods. A common approach is to use the criteria for incurred sample reanalysis, where at least 67% of the samples should have a percent difference within ±20% of the mean of the two results.[2] For a more statistically robust assessment, the 90% confidence interval of the mean percent difference should be within a predefined range (e.g., ±30%).[11]
-
Sample Selection:
-
Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at three concentration levels (low, medium, and high) spanning the calibration range of both methods.
-
Incurred Samples: If available, use real-world samples (e.g., from a previous study) that have been previously analyzed by the reference method (HPLC-UV). This provides a more realistic assessment of method performance. A minimum of 20-30 incurred samples are recommended.
-
-
Analysis:
-
Analyze the QC samples and incurred samples using both the HPLC-UV and LC-MS methods.
-
It is recommended to perform the analyses on the same day to minimize time-related sample degradation.
-
-
Data Evaluation:
-
Calculate the concentration of [2,2'-Bipyridine]-3-carboxylic acid in each sample using both methods.
-
For each sample, calculate the percent difference between the results from the two methods: % Difference = [(Result_LC-MS - Result_HPLC-UV) / Average(Result_LC-MS, Result_HPLC-UV)] * 100
-
Evaluate the results against the pre-defined acceptance criteria.
-
Plot the results from the two methods against each other (LC-MS vs. HPLC-UV) and perform a linear regression analysis. The slope should be close to 1, and the y-intercept close to 0, with a high correlation coefficient (R² > 0.9).
-
A Bland-Altman plot can also be used to visualize the agreement between the two methods by plotting the difference between the two measurements for each sample against their average.
-
Cross-Validation Decision Tree
Caption: Decision tree for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of [2,2'-Bipyridine]-3-carboxylic acid should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix complexity. HPLC-UV offers a robust and reliable method for routine analysis, while LC-MS provides superior sensitivity and selectivity for challenging applications. UV-Vis spectrophotometry is a cost-effective option for the rapid analysis of less complex samples.
References
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ResearchGate. (2022, September 28). Utility of 2,2׳- Bipyridyl Reagent in Spectrophotometric Assay of Acetylcysteine in Pure Form and in Its Pharmaceutical Preparations. Retrieved from [Link]
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Galaxy Publication. (n.d.). Development and Validation of a Stability-Indicating UV Spectroscopic Method for Baricitinib in Bulk and Formulation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Retrieved from [Link]
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ResearchGate. (n.d.). 2,2′-Bipyridine-5,5′-dicarboxylic acid. Retrieved from [Link]
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ResearchGate. (2025, August 10). Development of a HPLC-UV method for quantification of stattic in aqueous and human plasma samples. Retrieved from [Link]
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Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). (2,2'-Bipyridine)-5-carboxylic acid. Retrieved from [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). Retrieved from [Link]
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MDPI. (2024, February 26). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Retrieved from [Link]
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IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
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National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
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Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
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IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
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ResearchGate. (2025, August 6). A simple and rapid HPLC/ UV method for simultaneous quantification of four constituents in anti-tuberculosis 4-FDC tablets by pre-column derivatization. Retrieved from [Link]
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National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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PubChem. (n.d.). (2,2'-Bipyridine)-5,5'-dicarboxylic acid. Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). Structural and photophysical properties of LnIII complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid: surprising formation of a H-bonded network of bimetallic entities. Retrieved from [Link]
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MDPI. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). Retrieved from [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [2,2'-Bipyridine]-3-carboxylic Acid
This guide provides a detailed, safety-first framework for the proper disposal of [2,2'-Bipyridine]-3-carboxylic acid. As a nitrogen-containing heterocyclic compound, its handling and disposal require a nuanced understanding of its potential hazards and the regulatory landscape governing chemical waste. This document moves beyond mere compliance, aiming to instill a deep-seated culture of safety and environmental stewardship within the laboratory. The procedures outlined herein are designed to be a self-validating system, ensuring that every step mitigates risk for researchers and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic properties of a chemical is the foundation of its safe management. While specific toxicological data for [2,2'-Bipyridine]-3-carboxylic acid may be limited, a robust risk assessment can be conducted by examining its structural analogues, namely 2,2'-Bipyridine and other pyridine carboxylic acids. This approach allows us to anticipate potential hazards and implement appropriate safety controls.
The parent compound, 2,2'-Bipyridine, is classified as acutely toxic if swallowed or in contact with skin.[1][2] Related dicarboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, it is imperative to handle [2,2'-Bipyridine]-3-carboxylic acid with the assumption that it possesses similar toxic and irritant properties.
Table 1: Hazard Profile Based on Structural Analogues
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301/H302: Toxic/Harmful if swallowed | [1][5] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318/H319: Causes serious eye damage/irritation | [3][4][5] |
| Aquatic Hazard (Short-term) | Category 3 | - | H402: Harmful to aquatic life |[5] |
Causality Insight: The pyridine functional group contributes to the compound's toxicity profile. Nitrogen-containing heterocycles can interfere with biological processes, and their metabolic byproducts can be hazardous. The carboxylic acid group can contribute to irritant properties. This understanding mandates that the compound and its waste must be prevented from entering sewer systems or the general environment.[3][6]
Immediate Safety Protocols: Spill Management
Proper disposal planning includes robust procedures for accidental releases. A swift and correct response to a spill is critical to mitigating exposure and environmental contamination.
Experimental Protocol: Small-Scale Spill Cleanup
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. For larger spills or where dust may be generated, respiratory protection may be necessary.
-
Containment: If the material is a solid, prevent it from becoming airborne.[7] Carefully sweep up the material using non-sparking tools and place it into a designated, clearly labeled waste container.[6][7] Avoid generating dust.[5][8]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Waste Collection: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, towels) must be placed in the hazardous waste container along with the spilled chemical.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department, in line with laboratory policy.
For large spills, immediately evacuate the area and contact your institution's emergency response team or EH&S department.
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of [2,2'-Bipyridine]-3-carboxylic acid is governed by its classification as hazardous waste. Pyridine and its derivatives are regulated materials, and their disposal must adhere to strict federal and local guidelines.[9][10]
Step 1: Waste Segregation & Containerization
-
Principle of Segregation: Never mix [2,2'-Bipyridine]-3-carboxylic acid waste with other chemical waste streams.[1] Mixing can cause unintended chemical reactions and complicates the disposal process, leading to significantly higher costs and safety risks.
-
Primary Container: Collect all waste—including pure compound, reaction mixtures, and contaminated solids—in a dedicated, compatible container.[11][12] A high-density polyethylene (HDPE) container is a suitable choice.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[11] Keep the container closed at all times except when adding waste.[13]
Step 2: Labeling and Waste Identification
-
Clarity is Safety: As soon as the first drop of waste is added, the container must be labeled.[11]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "[2,2'-Bipyridine]-3-carboxylic acid"
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated SAA within the laboratory.[12] This area should be under the direct control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[12]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.[11]
Step 4: Arranging for Final Disposal
-
Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]
-
Contact EH&S: Once the waste container is full or you are finished generating this waste stream, contact your institution's EH&S department to schedule a pickup.[13][14]
-
Final Treatment: The waste will be transported by a licensed professional service to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration.[9]
Disposal of Contaminated Materials
Any item that comes into direct contact with [2,2'-Bipyridine]-3-carboxylic acid must be managed as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in the solid hazardous waste container for this chemical.
-
Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous waste. The third rinse can often be disposed of as non-hazardous waste, but confirm this with your institution's EH&S policy.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of [2,2'-Bipyridine]-3-carboxylic acid waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
